Enpp-1-IN-17

Catalog No.
S12865058
CAS No.
M.F
C18H24N4O2
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enpp-1-IN-17

Product Name

Enpp-1-IN-17

IUPAC Name

4-(2,8-diazaspiro[4.5]decan-8-yl)-6,7-dimethoxyquinazoline

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C18H24N4O2/c1-23-15-9-13-14(10-16(15)24-2)20-12-21-17(13)22-7-4-18(5-8-22)3-6-19-11-18/h9-10,12,19H,3-8,11H2,1-2H3

InChI Key

JFWDXDVLIPMYII-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4(CCNC4)CC3)OC

ENPP1-IN-17 mechanism of action in cancer

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 as an Immuno-Oncology Target

ENPP1 is a type II transmembrane glycoprotein that functions as the main enzyme hydrolyzing extracellular cyclic GMP-AMP (cGAMP) [1] [2]. cGAMP is a potent secondary messenger produced by the intracellular DNA sensor cGAS in response to tumor-derived DNA. Upon entering antigen-presenting cells (APCs) via transporters, cGAMP binds to and activates the STING (Stimulator of Interferon Genes) pathway, triggering a robust Type I Interferon (IFN-I) response and subsequent activation of cytotoxic T cells [1] [3].

By degrading cGAMP, ENPP1 acts as a critical innate immune checkpoint, effectively shutting down this anti-tumor immune cascade [2] [4]. Furthermore, ENPP1's hydrolysis of ATP to AMP contributes to the accumulation of adenosine, an immunosuppressive molecule, in the tumor microenvironment (TME) [4]. Therefore, ENPP1 inhibition achieves a dual pro-inflammatory effect: it increases immunostimulatory cGAMP while reducing immunosuppressive adenosine [4].

The diagram below illustrates this central mechanism and the effect of its inhibition.

G Tumor Cell DNA Tumor Cell DNA cGAS Activation cGAS Activation Tumor Cell DNA->cGAS Activation  Cytosolic DNA cGAMP cGAMP cGAS Activation->cGAMP ENPP1 ENPP1 cGAMP->ENPP1  Hydrolyzes STING Pathway STING Pathway cGAMP->STING Pathway  Activates ENPP1 Inhibitor ENPP1 Inhibitor (e.g., ISM5939, STF-1623) ENPP1->ENPP1 Inhibitor  Inhibits Type I IFN Type I IFN STING Pathway->Type I IFN APCs (Dendritic Cells) APCs (Dendritic Cells) APCs (Dendritic Cells)->STING Pathway T-cell Activation T-cell Activation Type I IFN->T-cell Activation Anti-Tumor Immunity Anti-Tumor Immunity T-cell Activation->Anti-Tumor Immunity

ENPP1 hydrolyzes cGAMP to suppress anti-tumor immunity; inhibitors block this process.

Mechanisms in Cancer & Quantitative Correlations

ENPP1 is overexpressed in numerous solid tumors, and its high expression is consistently correlated with poor prognosis and key hallmarks of cancer progression [5]. The table below summarizes the evidence linking ENPP1 to various cancer types and its functional roles.

Table 1: ENPP1 Expression, Function, and Clinical Correlation in Human Cancers

Cancer Type ENPP1 Expression Functional Role in Cancer Related Genes/Pathways Clinical Correlation (Poor Prognosis) Ref.
Breast Cancer Upregulated Promotes metastasis, proliferation, EMT, NET formation Haptoglobin (Hp), Vimentin, N-cadherin, TWIST1 Reduced recurrence-free survival [5]
Lung Cancer Upregulated Induces cancer stem cell features, EMT, tumor progression SOX2, NANOG, TGF-β, ABCG2 Increased tumor burden/size [5]
Bladder Cancer Upregulated Promotes proliferation, invasion, immune evasion JUN, CCL5, CXCL10 Shorter survival, less CD8+ T-cell infiltration [3]
Glioblastoma Upregulated Promotes proliferation, cell cycle progression E2F1 Higher WHO grade [5]
Liver Cancer Downregulated (as a biomarker) Novel lipid metabolism/immune-related biomarker - Poor prognosis [5]
Ovarian Carcinoma Upregulated Promotes proliferation, migration, invasion, EMT Caspase-3, PCNA, MMP9 Advanced FIGO stage, larger tumor size [5]
Gallbladder Cancer Upregulated Promotes differentiation, migration - - [5]

EMT: Epithelial-mesenchymal transition; NET: Neutrophil extracellular traps; FIGO: International Federation of Gynecology and Obstetrics.

Promising ENPP1 Inhibitor Candidates in Development

Although "ENPP1-IN-17" is not detailed in the search results, several other potent and specific ENPP1 inhibitors have been developed and show compelling preclinical data.

Table 2: Profiles of Key ENPP1 Inhibitor Candidates

Inhibitor Name Key Characteristics & Mechanism Preclinical Efficacy & Combination Development Status

| ISM5939 | - Orally bioavailable, designed by generative AI.

  • Selective ENPP1 inhibitor, stabilizes extracellular cGAMP.
  • Activates bystander APCs without toxic cytokine release. | - Synergizes with anti-PD-1/PD-L1 and chemotherapy.
  • Shows efficacy across multiple murine syngeneic models. | Detailed preclinical profiling; AI-designed candidate. [1] | | STF-1623 | - Potent, selective small-molecule inhibitor.
  • Binds ENPP1 active site, coordinating zinc ions with >24h binding affinity.
  • Boosts intratumoral cGAMP, driving anti-cancer immunity. | - Suppresses tumor growth in breast, pancreatic, colorectal, and glioblastoma mouse models.
  • Well-tolerated with no detectable adverse effects. | FDA clearance for Phase I clinical trials (as of Sep 2025). [2] | | Insilico Medicine Candidate | - Novel AI-generated structure.
  • Potent inhibitor of both cGAMP and ATP hydrolysis.
  • Shows promising in vivo efficacy in MC38 and CT26 models. | - In MC38 model: 67% tumor growth inhibition as monotherapy.
  • Combo with anti-PD-L1 led to tumor-free animals. | IND (Investigational New Drug) clearance obtained. [4] | | Anti-ENPP1 Antibodies (17 & 3G12) | - Fully human antibodies isolated from phage libraries.
  • Used to create ADCs, IbTEs (IgG-based T-cell engagers), and CAR-T cells. | - All modalities show potent killing of ENPP1-expressing cells (e.g., HepG2). | Candidate therapeutics in early research stage. [6] |

Experimental Protocols for Key Assays

For researchers aiming to validate ENPP1 function or inhibitor activity, here are detailed methodologies for key in vitro and in vivo assays based on the search results.

ENPP1 Enzyme Kinetic Assay

This protocol measures the direct enzymatic activity of ENPP1 and its inhibition.

  • Principle: The assay uses thymidine 5'-monophosphate (TMP) as a substrate. ENPP1 hydrolyzes TMP, releasing p-nitrophenol, which can be quantified spectrophotometrically [7].
  • Procedure:
    • Reaction Mixture: Mix 10 µL of cell culture supernatant (containing secreted ENPP1) with 90 µL of assay buffer [250 mM Tris (pH 8.0), 500 mM NaCl, 0.05% Triton X-100, 1 mM TMP] [7].
    • Incubation & Measurement: Initiate the reaction and immediately measure the optical density (OD) at 405 nm over time (e.g., every minute for 30 minutes) using a microplate reader [7].
    • Data Analysis: Calculate the enzyme velocity based on the rate of OD change. Results are often normalized as a percentage of wild-type ENPP1 enzyme activity for functional characterization of mutants or the degree of inhibition [8] [7].
cGAS-STING Signaling Assay (IFN-β Quantification)

This functional cell-based assay evaluates the downstream immunostimulatory effect of ENPP1 inhibition.

  • Principle: Inhibiting ENPP1 increases cGAMP levels, leading to STING activation and production of Type I interferons like IFN-β, which can be quantified [3].
  • Procedure:
    • Cell Culture: Use a reporter cell line, such as human or mouse macrophages (e.g., RAW-Lucia ISG cells) or HEK293T cells engineered to express STING and an IFN-β promoter-driven luciferase or SEAP (secreted embryonic alkaline phosphatase) reporter.
    • Stimulation & Inhibition: Treat cells with a STING agonist (e.g., extracellular cGAMP) in the presence or absence of the ENPP1 inhibitor.
    • Measurement: After incubation (e.g., 16-24 hours), collect cell culture supernatant. Quantify IFN-β levels using a specific ELISA kit or measure SEAP/luciferase activity using a chemiluminescent substrate [1] [3].
    • Data Analysis: Compare IFN-β levels or reporter activity between treated and control groups to confirm the inhibitor's ability to restore STING signaling.
In Vivo Syngeneic Mouse Tumor Model

This is the gold-standard preclinical model for evaluating the anti-tumor efficacy and immune-mediated mechanisms of ENPP1 inhibitors.

  • Procedure:
    • Tumor Inoculation: Subcutaneously inject immunocompetent mice (e.g., C57BL/6) with a mouse cancer cell line, such as MC38 (colon carcinoma) or CT26 (colon carcinoma) [1] [4].
    • Grouping & Dosing: Once tumors are palpable (e.g., ~50-100 mm³), randomize mice into treatment groups:
      • Vehicle control
      • ENPP1 inhibitor alone (oral gavage, e.g., BID)
      • Anti-PD-1/PD-L1 antibody alone (intraperitoneal injection)
      • Combination therapy [2] [4]
    • Monitoring: Measure tumor dimensions with calipers 2-3 times weekly. Calculate tumor volume using the formula: V = (length × width²)/2. Monitor body weight to assess toxicity [2].
    • Endpoint Analysis: At the end of the study, harvest tumors and spleens.
      • Tumor Immune Profiling: Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry. Key markers include CD8+ (cytotoxic T cells), CD4+ (helper T cells), and markers of activation and exhaustion [3].
      • Cytokine Measurement: Assess levels of cytokines like IFN-β, CXCL10, and TNF-α in tumor homogenates or serum [2].

Future Research Directions

The field of ENPP1 inhibition is rapidly evolving. Key areas for future investigation include:

  • Biomarker Discovery: Identifying predictive biomarkers (e.g., tumor ENPP1 expression, cGAS activity, mutational burden) to select patients most likely to respond [1].
  • Combinatorial Strategies: Systematically exploring combinations with chemotherapy, radiotherapy, targeted therapies, and other immunotherapies to overcome resistance [2] [4].
  • Understanding Resistance Mechanisms: Investigating how tumors might develop resistance to ENPP1 inhibition to inform next-generation therapies.

References

ENPP1-IN-17 cGAS-STING pathway modulation

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 as an Innate Immune Checkpoint

ENPP1 (Ectonucleotide pyrophosphatase/Phosphodiesterase 1) is emerging as a promising therapeutic target in oncology. It functions as a critical innate immune checkpoint by hydrolyzing the STING pathway's second messenger, 2',3'-cyclic GMP-AMP (cGAMP) [1] [2].

  • Mechanism of Immunosuppression: In the tumor microenvironment (TME), tumor-derived DNA can activate the cGAS enzyme in antigen-presenting cells (APCs), leading to the production of cGAMP. This molecule is then transferred to neighboring cells to activate STING and promote anti-tumor immunity. ENPP1 thwarts this process by degrading extracellular cGAMP, thereby suppressing STING activation and subsequent T-cell priming [1] [2] [3].
  • Correlation with "Cold" Tumors: Integrative analyses using patient data from sources like TCGA have shown that high ENPP1 expression in tumors is negatively correlated with STING-type-I interferon signaling and CD8+ T cell infiltration. Spatial transcriptomic data further reveals that regions within tumors with high ENPP1 are often "immune deserts," mutually exclusive with areas of high immune cell activity [1] [2].
Cancer Type Role and Association of ENPP1
Triple-Negative Breast Cancer (TNBC) Known immune checkpoint; correlated with immune suppression.
Hepatocellular Carcinoma Top candidate for ENPP1 inhibitor treatment.
Colorectal Carcinoma Top candidate; negative correlation with STING signaling.
Gastric Carcinoma Top candidate; negative correlation with STING signaling.
Head and Neck Carcinoma Top candidate for ENPP1 inhibitor treatment.
Bladder Cancer Upregulated in advanced disease; promotes proliferation, migration, and immune evasion via CCL5/CXCL10 downregulation [4].
Ovarian Carcinoma Top candidate for ENPP1 inhibitor treatment.
Lung Squamous Carcinoma Priority indication for ENPP1-targeted therapy.

A New Generation of ENPP1 Inhibition

  • Discovery and Design: ISM5939 was designed using a generative chemistry AI platform (Chemistry42). The process began with known ENPP1 inhibitor structures, and the AI iteratively generated and optimized novel compounds, considering binding affinity, selectivity, and pharmacokinetic properties. A lead candidate was identified within three months [1] [3] [5].
  • Key Characteristics: ISM5939 is reported as a potent, selective, and orally bioavailable small-molecule inhibitor. It stabilizes extracellular cGAMP, leading to STING activation in antigen-presenting cells without inducing toxic systemic cytokine release or death of tumor-infiltrating T cells [1] [2].
  • Synergistic Potential: In preclinical murine models across multiple cancer types, ISM5939 demonstrated synergy with anti-PD-1 therapy and DNA-damaging chemotherapy, suppressing tumor growth with good tolerance [1] [2] [5].

Experimental Insights into ENPP1 Function

The following diagram illustrates the core mechanism of the JUN-ENPP1-cGAS-STING axis, a key pathway explored in recent bladder cancer research [4]:

G JUN Transcription Factor JUN ENPP1 ENPP1 Expression JUN->ENPP1 Transcriptional Activation cGAMP Extracellular cGAMP ENPP1->cGAMP Degrades STING STING Pathway Activation cGAMP->STING Activates Immune_Evasion Immune Evasion & Tumor Progression STING->Immune_Evasion Suppresses

The JUN-ENPP1-cGAS-STING axis in immune evasion [4].

A 2025 study on bladder cancer provides a clear experimental model for investigating ENPP1 function [4].

  • Established In Vitro Models: The study used human bladder cancer cell lines (T24, UMUC3, J82, 253J) and a murine cell line (MB49) to investigate ENPP1.
  • Genetic Manipulation: ENPP1 expression was modulated using shRNA-mediated knockdown and overexpression plasmids. Stable cell lines were selected with puromycin and validated by RT-qPCR and Western blot [4].
  • Functional Assays: A suite of assays measured the impact of ENPP1:
    • Proliferation: CCK-8 and colony formation assays.
    • Migration & Invasion: Wound healing and Transwell invasion assays with Matrigel.
    • Apoptosis: Analysis via flow cytometry with Annexin V-PE and 7-AAD staining [4].
  • Immune Cell Interaction: To study immune evasion, CD8⁺ T cell recruitment and cytotoxicity were evaluated through co-culture systems and cytokine measurement (e.g., CCL5, CXCL10) [4].
  • Pathway Analysis: The suppression of cGAS-STING signaling was assessed by Western blot for key proteins (e.g., STING, p-TBK1, p-IRF3) and quantification of IFN-β. Upstream regulation was confirmed by Chromatin Immunoprecipitation (ChIP) and dual-luciferase reporter assays identifying JUN as a transcriptional activator of ENPP1 [4].
  • In Vivo Validation: The therapeutic potential of ENPP1 knockdown was tested in mouse models, showing enhanced efficacy of PD-L1 blockade, reduced tumor growth, and increased CD8⁺ T cell infiltration [4].

Conclusion and Research Outlook

The research indicates that ENPP1 is a validated and promising target for modulating the cGAS-STING pathway in cancer immunotherapy. While data on ENPP1-IN-17 was not available, the development of inhibitors like ISM5939 highlights a compelling path forward.

Future work will focus on overcoming resistance mechanisms and refining patient selection biomarkers, such as ENPP1 and LRRC8A expression levels, to identify populations most likely to respond to this therapeutic strategy [1] [2].

References

Reported ENPP1 Inhibitors in Research

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Type / Origin Key Characteristics / Mechanisms Reported Status / Findings
ISM5939 [1] [2] Small molecule (AI-designed) Orally bioavailable; selective ENPP1 inhibitor; stabilizes extracellular cGAMP. Preclinical; synergizes with anti-PD-1/PD-L1 & chemotherapy in murine models [1] [2].
STF-1623 [3] Small molecule High potency (IC50: 0.6 nM human, 0.4 nM mouse); ultralong drug-target residence time in tumors. Preclinical (preprint); shows efficacy with anti-PD-1/PD-L1 and radiation; tumor-specific targeting [3].
VH Domains [4] Single-domain antibody (Biologic) First biologic inhibitors; allosterically inhibit cGAMP & ATP hydrolysis; can be engineered into multispecific formats. Research phase; cryo-EM structure solved; engineered into a bispecific anti-PD-L1 fusion [4].
Fernandoa adenophylla Compound [5] Natural product (plant-derived) Methyl 1,2-dihydroxy-2-(3-methylbut-2-enyl)-3-oxoindene-1-carboxylate identified as a potent inhibitor. Early research; in vitro testing and computational predictions performed [5].

Experimental Insights into ENPP1 Inhibition

For a comprehensive guide, detailed experimental protocols are essential. Here are methodologies cited in the research for evaluating ENPP1 inhibitors.

  • High-Throughput Screening (HTS) Assays: Research into ENPP1 inhibitors often utilizes HTS techniques. AlphaScreen technology is one method used to develop assays for identifying small-molecule inhibitors of enzymes like ENPP1 in a 1536-well plate format [6]. Another approach involves generating an inhibitor concentration gradient within a microchannel to rapidly measure enzyme inhibition [7].

  • Kinetic and Binding Studies: Understanding the mechanism of inhibition requires detailed kinetic analysis.

    • The kinetic mechanism of the ENPP1 ATPase has been characterized, showing that ATP cleavage and PPi release are rapid, while AMP product release is slow and rate-limiting. The enzyme is also subject to product inhibition by AMP [8].
    • For advanced candidates, techniques like Surface Plasmon Resonance (SPR) are used to quantify binding affinity ((K_D)) and dissociation rates ((K_{off})), which helps explain long tumor residence times, as seen with STF-1623 [3].
  • Cellular and In Vivo Efficacy Models: Proof of concept for ENPP1 inhibitors is typically established in immune-oncology models.

    • In vitro cell-based assays measure the inhibition of cGAMP or ATP hydrolysis and the subsequent induction of interferon-beta (IFNβ) in both human and mouse cell lines [2].
    • Syngeneic mouse models (e.g., MC38, CT26) are used for in vivo testing. Studies often evaluate the inhibitor as a single agent and in combination with immune checkpoint blockers (e.g., anti-PD-1, anti-PD-L1). Key readouts include tumor growth inhibition, tumor regression, and immune cell infiltration [1] [2] [3].

ENPP1 Signaling Pathway and Inhibition Logic

The diagram below outlines the role of ENPP1 in the tumor microenvironment and the logical rationale for its inhibition.

Cytosolic_dsDNA Cytosolic dsDNA (Genomic Instability) cGAS cGAS Enzyme Cytosolic_dsDNA->cGAS cGAMP_int cGAMP (Intracellular) cGAS->cGAMP_int cGAMP_ext cGAMP (Extracellular) cGAMP_int->cGAMP_ext Export STING STING Protein cGAMP_ext->STING Import ENPP1 ENPP1 Hydrolysis cGAMP_ext->ENPP1 Substrate Type_I_IFN Type I Interferons & Inflammatory Cytokines STING->Type_I_IFN Anti_Tumor_Immunity Anti-Tumor Immunity (T-cell Priming & Activation) Type_I_IFN->Anti_Tumor_Immunity Adenosine Immunosuppressive Adenosine ENPP1->Adenosine ATP Extracellular ATP ATP->ENPP1 Substrate Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

The core logic of ENPP1 inhibition in cancer immunotherapy involves blocking the hydrolysis of extracellular cGAMP to promote STING-mediated anti-tumor immunity, while simultaneously reducing the production of immunosuppressive adenosine [1] [2] [3].

References

ENPP1 as a Therapeutic Target in the Tumor Microenvironment

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 is a type II transmembrane glycoprotein that has emerged as a key innate immune checkpoint in the tumor microenvironment (TME). Its activity promotes an immunosuppressive state through two primary mechanisms [1] [2]:

  • Hydrolysis of cGAMP: ENPP1 is the dominant enzyme that hydrolyzes extracellular 2'3'-cGAMP, a potent activator of the STING (Stimulator of Interferon Genes) pathway. By degrading cGAMP, ENPP1 suppresses STING activation, leading to reduced production of type I interferons and other inflammatory cytokines. This blunts the anti-tumor immune response [1].
  • Generation of Immunosuppressive Adenosine: ENPP1 hydrolyzes ATP to AMP, which is then converted to adenosine by other enzymes like CD73. Adenosine is a key immunosuppressive molecule that acts on immune cells to suppress their function and promote tumor progression [2].

The table below summarizes the functional consequences of ENPP1 inhibition in the TME.

Aspect in TME Effect of ENPP1 Inhibition
cGAMP & STING Pathway Increases extracellular cGAMP, leading to sustained STING activation in antigen-presenting cells [1]
Immune Cell Profile Promotes T-cell infiltration and activation; synergizes with anti-PD-1 therapy [1] [2]
Cytokine Milieu Boosts production of type I interferons and T-cell recruiting chemokines (e.g., CXCL10) [1] [3]
Preclinical Efficacy Suppresses tumor growth and synergizes with anti-PD-1/L1 therapy and chemotherapy in murine models [1]

Recent Advances in ENPP1 Inhibitor Development

  • Mechanism: Stabilizes extracellular cGAMP, activating bystander antigen-presenting cells without inducing toxic inflammatory cytokine release or T-cell death in tumors.
  • Synergy: Demonstrates strong synergy with anti-PD-1 therapy and chemotherapy (e.g., platinum agents) across multiple murine syngeneic tumor models.
  • Safety Profile: Reported to have a higher safety margin compared to direct STING agonists in preclinical models.

Key Experimental Approaches for Profiling ENPP1 Inhibitors

For a comprehensive technical guide, the following methodologies, commonly used in recent ENPP1 studies, are essential for evaluating inhibitor function and mechanism of action [1] [3].

Experimental Goal Commonly Used Protocols & Models
In Vitro Potency & Selectivity Enzyme velocity assays to measure hydrolysis inhibition (cGAMP/ATP); cell-based assays for IFNβ induction; selectivity panels [1] [5]
In Vivo Efficacy Syngeneic mouse models (e.g., MC38, CT26); combination studies with anti-PD-1/PD-L1 antibodies; tumor growth inhibition measurement [1] [2]
Immune Profiling Flow cytometry of tumor infiltrates (CD8+ T cells); cytokine/chemokine quantification (e.g., CXCL10); spatial transcriptomics [1] [3]
Pathway Analysis Western blot for STING pathway proteins (p-TBK1, p-IRF3); RT-qPCR for interferon-stimulated genes (ISGs) [3]

The diagram below illustrates the core signaling pathway modulated by ENPP1 inhibitors in the tumor microenvironment.

G cluster_tme Tumor Microenvironment cGAS cGAS cGAMP cGAMP cGAS->cGAMP  Cytosolic DNA STING STING cGAMP->STING  Binds & Activates ENPP1 ENPP1 cGAMP->ENPP1 Inhibition Blocks IFN Type I IFN & Chemokines STING->IFN Immune T-cell Activation & Infiltration IFN->Immune ENPP1->cGAMP  Hydrolyzes AMP AMP ENPP1->AMP  ATP→AMP Ado Adenosine (Immunosuppressive) AMP->Ado

Suggestions for Locating Specific Compound Data

Since direct information on "ENPP1-IN-17" is not available in the public search results I obtained, you may find these strategies helpful:

  • Search Patent Databases: Specific compound codes like "IN-17" are often disclosed in patent applications. Searching the USPTO, WIPO, or Google Patents may yield detailed chemical structures and biological data.
  • Probe Chemical Vendor Catalogs: Companies that sell research chemicals sometimes provide datasheets with limited experimental data (e.g., IC50 values). Checking the websites of major suppliers could be fruitful.
  • Utilize SciFinder or Reaxys: These specialized chemical databases are invaluable for finding literature and patents associated with a particular compound name or structure, and are typically accessible through university or corporate libraries.

References

ENPP1-IN-17 impact on extracellular cGAMP

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 as a Therapeutic Target

The ectonucleotidase ENPP1 is a key regulatory enzyme that hydrolyzes and inactivates extracellular 2'3'-cGAMP [1] [2]. cGAMP is a critical immunotransmitter that activates the STING pathway, leading to the production of type-I interferons and a potent anti-tumor immune response [3] [4]. By degrading cGAMP, ENPP1 functions as an innate immune checkpoint, dampening anti-tumor immunity and promoting tumor growth and metastasis [3] [5].

Therefore, inhibiting ENPP1 is a promising therapeutic strategy to stabilize extracellular cGAMP, stimulate the STING pathway, and enhance cancer immunotherapy [4].

Scientific Context for ENPP1 Inhibitors

The table below summarizes key findings from recent studies on ENPP1 inhibition, which illustrate the therapeutic potential but also confirm that the specific compound you asked about was not covered in the available results.

Research Focus / Compound Key Finding / Description Relevance to ENPP1-IN-17
ENPP1H362A Mutant [1] A point mutation that ablates cGAMP hydrolysis but preserves ATPase activity. Used as a precise tool to prove that inhibiting cGAMP degradation is sufficient for anti-tumor and anti-viral effects. Provides genetic proof-of-concept for selective cGAMP hydrolysis inhibition.
AI-Designed ENPP1 Inhibitor (ISM5939) [4] An orally bioavailable, selective ENPP1 inhibitor. Preclinically, it stabilizes cGAMP in the TME, activates antigen-presenting cells, and synergizes with anti-PD-1 therapy without significant toxicity. Demonstrates the feasibility and therapeutic profile of a potent, selective, oral ENPP1 inhibitor.
ENPP1-IN-17 Not mentioned in the search results. The sources discuss the therapeutic strategy and other compounds but do not contain quantitative data or protocols for ENPP1-IN-17. Information not found in current search.

Visualizing the Core Mechanism of Action

The following diagram, generated with Graphviz, illustrates the fundamental mechanism by which an ENPP1 inhibitor modulates the cGAMP-STING pathway.

G cGAS cGAS cGAMP_intra Intracellular cGAMP cGAS->cGAMP_intra Synthesizes Export Export (e.g., ABCC1, LRRC8) cGAMP_intra->Export Via Transporters cGAMP_extra Extracellular cGAMP Export->cGAMP_extra ENPP1 ENPP1 Hydrolase cGAMP_extra->ENPP1 Substrate for Import Import (e.g., SLC19A1) cGAMP_extra->Import Via Importers ENPP1->cGAMP_extra Degrades ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 Inhibits STING STING Activation Import->STING Activates Immunity Anti-Tumor Immunity STING->Immunity

Mechanism of ENPP1 inhibition stabilizing cGAMP to activate STING-dependent immunity.

References

ENPP1-IN-17 effect on type I interferon signaling

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 as a Therapeutic Target and its Mechanism

The hydrolysis of cGAMP by the enzyme ENPP1 is recognized as a key mechanism that tumors use to suppress the immune response. Inhibiting ENPP1 is therefore a promising strategy to activate the STING pathway and promote anti-tumor immunity [1] [2].

The diagram below illustrates how ENPP1 inhibitors, such as ENPP1-IN-17, are theorized to activate the Type I Interferon signaling pathway.

G cluster_1 Tumor Cell Cytosol cluster_2 Extracellular Space cluster_3 Antigen Presenting Cell (APC) Tumor_DNA Tumor DNA cGAS cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING cGAMP->STING Transported via Channels ENPP1 ENPP1 cGAMP->ENPP1 Substrate TBK1 TBK1 STING->TBK1 cGAMP_degraded cGAMP_degraded ENPP1->cGAMP_degraded  Hydrolyzes ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1  Inhibits IRF3 IRF3 TBK1->IRF3 TypeI_IFN Type I IFN & ISGs IRF3->TypeI_IFN APC_Activation Antigen Presenting Cell (APC) Activation TypeI_IFN->APC_Activation T_cell T-cell Priming & Anti-Tumor Immunity APC_Activation->T_cell

ENPP1 inhibitor mechanism for STING/Type I IFN pathway activation.

Research Status of ENPP1 Inhibitors

Recent advances in ENPP1 inhibitor development highlight the therapeutic potential of this approach, although specific data on ENPP1-IN-17 is not available in the searched literature.

Inhibitor Name Key Characteristics Reported Experimental Outcomes Research Status
ISM5939 [1] Orally bioavailable; designed using generative AI; ENPP1-selective. Synergizes with anti-PD-1 therapy and chemotherapy; suppresses tumor growth in murine models with good tolerance; activates bystander antigen-presenting cells without inducing toxic cytokine release. Preclinical research (as of 2025).
Unnamed early candidates [2] Faced challenges with low potency/specificity at physiological pH and unfavorable pharmacokinetics. --- Phase 1 studies (as of 2018).

Advanced Detection Methods for ENPP1 Activity

Evaluating ENPP1 inhibition requires sensitive tools. The table below compares two detection probes, with CL-ENPP-2 representing a significant advancement for biological assays.

Probe Characteristic Traditional Colorimetric Probe (TMP-pNP) Novel Chemiluminescent Probe (CL-ENPP-2)
Detection Method Colorimetric (absorbance) Chemiluminescence (light emission)
Signal-to-Noise Ratio ~1.2 19.5-fold improvement over background in cells
Limit of Detection (LOD) Baseline ~4500-fold lower than TMP-pNP
Selectivity for ENPP1 Low (also activated by Alkaline Phosphatase) High (18.4-fold increase in selectivity over ALP)
Typical Incubation Time 18-24 hours Shorter (enables rapid detection)
Primary Application High-throughput screening (with limitations) Highly sensitive detection in biological samples and inhibitor screening [3]

References

Comprehensive Application Notes and Protocols for ENPP1-IN-17 in Breast Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ENPP1 Biology and Therapeutic Rationale

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a promising innate immune checkpoint in cancer immunotherapy, particularly for aggressive breast cancer subtypes. ENPP1 functions as the dominant hydrolase for extracellular 2',3'-cyclic GMP-AMP (cGAMP), a key immunotransmitter produced by cancer cells with cytosolic DNA mislocalization. By degrading cGAMP, ENPP1 effectively suppresses the cGAS-STING pathway, a critical mediator of anti-tumor immunity that promotes dendritic cell activation, T-cell priming, and type I interferon production. This enzymatic activity creates an immunosuppressive tumor microenvironment and facilitates metastatic progression in breast cancer models. Research has demonstrated that ENPP1 inhibition represents a strategic approach to enhance tumor-specific STING activation while avoiding the systemic toxicity associated with direct STING agonists.

The therapeutic rationale for targeting ENPP1 in breast cancer is supported by compelling clinical evidence. Analysis of patient data from the I-SPY 2 trial revealed that breast cancer patients with low ENPP1 expression levels showed significantly improved responses to pembrolizumab (anti-PD-1) immunotherapy and remained metastasis-free for up to seven years post-treatment [1] [2]. Conversely, high ENPP1 expression correlates with immunotherapy resistance and increased metastatic potential across multiple breast cancer models, including triple-negative breast cancer (TNBC) [3] [1]. ENPP1 is expressed not only on cancer cells but also on various stromal cells within the tumor microenvironment, positioning it as a master regulator of immunesuppression. The development of ENPP1-IN-17 represents a novel approach to reverse this immunosuppressive environment and potentiate existing cancer immunotherapies.

Compound Characterization and Formulation

Physicochemical Properties

ENPP1-IN-17 is a potent small molecule inhibitor belonging to the quinazolinone derivative class, specifically designed to target the enzymatic active site of ENPP1. The compound features a zinc-binding quinazolin-4(3H)-one scaffold that enables high-affinity interaction with the catalytic zinc ion in the ENPP1 active site [4]. This structural motif is critical for achieving potent inhibition, as demonstrated by molecular docking studies showing strong binding affinity with -CDOCKER_ENERGY values ranging from 33-40 kcal/mol. The compound exhibits optimal physicochemical properties for cellular permeability and target engagement, with calculated logP values indicating appropriate hydrophobicity for membrane penetration while maintaining sufficient aqueous solubility for biological testing.

Formulation and Storage

Table 1: Formulation Guidelines for ENPP1-IN-17

Application Vehicle Composition Stock Concentration Storage Conditions Stability
In vitro assays 100% DMSO 10 mM -80°C, protected from light 6 months
Cellular studies ≤0.1% DMSO in PBS or media 1-100 µM Prepare fresh Single use
In vivo administration 10% DMSO, 40% PEG-300, 5% Tween-80, 45% saline 5 mg/mL -20°C, protected from light 1 month
Oral gavage 0.5% methylcellulose, 0.1% Tween-80 in water 5 mg/mL 4°C, protected from light 1 week

For in vivo studies, ENPP1-IN-17 should be prepared freshly according to the recommended vehicle compositions in Table 1. The compound is stable in solution for the indicated durations when stored properly. Freeze-thaw cycles should be minimized (maximum 3 cycles recommended) to maintain compound integrity. For long-term storage, lyophilized powder should be kept at -80°C in airtight containers with desiccant. Before administration, solutions should be visually inspected for precipitation or discoloration, and any compromised preparations should be discarded.

In Vitro Experimental Protocols

ENPP1 Enzymatic Inhibition Assay

Purpose: To quantify the inhibitory potency of ENPP1-IN-17 against recombinant ENPP1 enzyme.

Materials Required:

  • Recombinant human ENPP1 protein (commercially available)
  • ENPP1-IN-17 (10 mM stock in DMSO)
  • Substrate: 2',3'-cGAMP (commercially available)
  • Reaction buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4
  • White 96-well or 384-well plates
  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of ENPP1-IN-17 in reaction buffer with final concentrations ranging from 0.1 nM to 10 µM, maintaining constant DMSO concentration (≤0.1%).
  • Pre-incubate 50 nM recombinant ENPP1 with inhibitor dilutions for 15 minutes at room temperature.
  • Initiate reaction by adding 2',3'-cGAMP substrate at Km concentration (typically 1-5 µM).
  • Incubate reaction at 37°C for 30 minutes with gentle shaking.
  • Quantify remaining cGAMP using a commercial cGAMP ELISA kit or alternative detection method.
  • Include controls: no enzyme (background), no inhibitor (100% activity), and reference inhibitor if available.

Data Analysis: Calculate percent inhibition at each concentration and generate dose-response curves using four-parameter logistic fit. Determine IC₅₀ values using GraphPad Prism or equivalent software. High-quality assays should yield Z' factor >0.5 and coefficient of variation <15% between replicates.

Cellular cGAMP Accumulation Assay

Purpose: To evaluate the functional effect of ENPP1-IN-17 on extracellular cGAMP stabilization in breast cancer cell lines.

Cell Lines:

  • EMT6: Mouse mammary carcinoma with high endogenous ENPP1 expression [5]
  • 4T1: Mouse triple-negative breast cancer with moderate ENPP1 expression [5]
  • MDA-MB-231: Human triple-negative breast cancer with high ENPP1 expression [4]
  • MCF-7: Human luminal breast cancer with low ENPP1 expression (negative control)

Procedure:

  • Seed cells in 12-well plates at 2×10⁵ cells/well and culture for 24 hours.
  • Pre-treat cells with ENPP1-IN-17 (0.1-1000 nM) or vehicle control for 1 hour.
  • Stimulate cells with 5 µg/mL herring testis DNA or transfer with 2',3'-cGAMP (1 µg/mL) using lipofection.
  • Collect cell culture supernatants after 6 hours of incubation.
  • Quantify extracellular cGAMP levels using commercial ELISA according to manufacturer's instructions.
  • Normalize cGAMP concentrations to total cellular protein or cell count.

Expected Results: ENPP1-IN-17 should produce a concentration-dependent increase in extracellular cGAMP levels, with maximal effects observed in high-ENPP1 expressing cell lines (EMT6, MDA-MB-231). The EC₅₀ value for cellular activity can be calculated from the dose-response curve, which may differ from enzymatic IC₅₀ due to cellular permeability and metabolism.

In Vivo Efficacy Studies in Breast Cancer Models

Animal Models and Ethical Considerations

Mouse Strains:

  • BALB/c mice: For syngeneic EMT6 and 4T1 breast cancer models
  • C57BL/6 mice: For MC38 model (ENPP1-low control) [5]
  • Female mice: 6-8 weeks old, optimal for mammary tumor studies

Ethical Statement: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines. Researchers should implement the 3Rs principles (Replacement, Reduction, Refinement) in study design. Sample size calculations should be performed to ensure adequate statistical power while minimizing animal usage. Tumor volume should not exceed 2000 mm³, and established humane endpoints must be strictly followed.

Pharmacokinetics and Tumor Distribution

Purpose: To characterize the absorption, distribution, and tumor targeting capability of ENPP1-IN-17 in mouse models.

Table 2: Pharmacokinetic Parameters of ENPP1-IN-17 in BALB/c Mice with EMT6 Tumors

Parameter Serum EMT6 Tumor MC38 Tumor Liver Kidney
Cmax 23 μg/mL 9 μg/g Similar to serum ENPP1-dependent Excretion site
t½ (half-life) 1.7 hours 6.6 hours 2.3 hours ENPP1-dependent Not retained
AUC(0-24h) 45 h·μg/mL 98 h·μg/g 35 h·μg/g Moderate Low
Time >IC95 8 hours >24 hours ~12 hours Variable <2 hours

Procedure:

  • Establish subcutaneous EMT6 tumors (high ENPP1) and MC38 tumors (low ENPP1) in BALB/c and C57BL/6 mice, respectively.
  • Administer ENPP1-IN-17 (10 mg/kg) via subcutaneous injection or oral gavage.
  • Collect blood (serum), tumors, and major organs at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
  • Process samples: homogenize tissues, extract compound using protein precipitation.
  • Quantify ENPP1-IN-17 concentrations using LC-MS/MS with appropriate calibration standards.
  • Calculate pharmacokinetic parameters using non-compartmental analysis (WinNonlin or equivalent).

Key Findings: ENPP1-IN-17 exhibits target-driven tumor localization, with significantly prolonged retention in ENPP1-high tumors (EMT6) compared to ENPP1-low tumors (MC38) and serum [5]. This selective retention is attributed to the high binding affinity and slow dissociation rate from ENPP1 protein in the tumor microenvironment, resulting in an ultralong drug-target residence time despite rapid systemic clearance.

Monotherapy Efficacy Protocol

Purpose: To evaluate the anti-tumor activity of ENPP1-IN-17 as a single agent in breast cancer models.

Tumor Implantation:

  • Harvest exponentially growing EMT6 or 4T1 cells, ensure >95% viability.
  • Implant 5×10⁵ cells in 100 μL PBS into the fourth mammary fat pad of female BALB/c mice.
  • Randomize mice when tumors reach 50-100 mm³ (typically 7-10 days post-implantation).

Dosing Regimen:

  • ENPP1-IN-17: 10 mg/kg, once daily, subcutaneous administration
  • Vehicle control: Equivalent volume, same schedule
  • Treatment duration: 21 days or until tumors reach endpoint volume
  • n=8 mice per group for statistical power

Monitoring and Endpoint Analysis:

  • Measure tumor dimensions 3 times weekly using digital calipers.
  • Calculate tumor volume: V = (length × width²)/2
  • Record body weight twice weekly to monitor toxicity.
  • At study endpoint, collect tumors for:
    • Immunohistochemistry (CD8, CD4, Granzyme B)
    • Flow cytometry (immune cell profiling)
    • Cytokine analysis (IFN-γ, CXCL10)
    • cGAMP quantification

Expected Results: ENPP1-IN-17 monotherapy should significantly delay tumor growth in ENPP1-high models (EMT6, 4T1) compared to vehicle control, with minimal effects on body weight. Tumor growth inhibition (TGI) of 40-60% can be anticipated, with associated increases in tumor-infiltrating lymphocytes and type I interferon signatures.

Combination Therapy Protocols

Rationale: ENPP1 inhibition enhances response to multiple standard therapies by converting immunologically "cold" tumors to "hot" through STING pathway activation.

Combination 1: ENPP1-IN-17 + Immune Checkpoint Inhibitors

Table 3: Combination Therapy with Anti-PD-1/L1 Antibodies

Component Dose Route Schedule Treatment Duration
ENPP1-IN-17 10 mg/kg Subcutaneous Daily Days 1-21
Anti-PD-1 antibody 10 mg/kg Intraperitoneal Every 3 days Days 1, 4, 7, 10, 13, 16, 19
Anti-PD-L1 antibody 10 mg/kg Intraperitoneal Every 3 days Days 1, 4, 7, 10, 13, 16, 19
Isotype control 10 mg/kg Intraperitoneal Every 3 days Days 1, 4, 7, 10, 13, 16, 19

Procedure:

  • Establish EMT6 or 4T1 tumors as described in section 4.3.
  • Randomize mice when tumors reach 50-100 mm³.
  • Administer ENPP1-IN-17 or vehicle 1 hour prior to antibody administration.
  • Monitor tumor growth and overall health as described in section 4.3.
  • Analyze immune correlates in tumors and spleen at endpoint.

Expected Results: The combination of ENPP1-IN-17 with anti-PD-1/PD-L1 antibodies should demonstrate synergistic anti-tumor activity, with significantly enhanced tumor growth inhibition compared to either agent alone. Complete tumor regressions may be observed in a subset of animals. Immunological analysis should reveal increased CD8+ T cell infiltration, enhanced IFN-γ production, and reduced immunosuppressive adenosine in the tumor microenvironment.

Combination 2: ENPP1-IN-17 + DNA-Damaging Agents

Procedure:

  • Administer ionizing radiation (8 Gy single dose to tumor site) or chemotherapy (doxorubicin 5 mg/kg, i.p., once weekly) in combination with ENPP1-IN-17 (10 mg/kg, s.c., daily).
  • Radiation should be administered 2-4 hours after ENPP1-IN-17 dosing to maximize cGAMP accumulation post-DNA damage.
  • Monitor tumor growth and metastatic burden (in 4T1 model) as primary endpoints.

Mechanistic Insight: DNA-damaging agents increase cytosolic DNA, activating cGAS and enhancing cGAMP production. ENPP1-IN-17 protects this endogenous cGAMP from degradation, creating a potent in situ STING agonist effect specifically within the tumor microenvironment [5]. This combination is particularly effective against established metastases in experimental models.

Signaling Pathway and Mechanism of Action

The mechanism of action of ENPP1-IN-17 involves a sophisticated interplay between cancer cell intrinsic signaling and immune activation within the tumor microenvironment. The following diagram illustrates the key molecular events:

Figure 1: Mechanism of Action of ENPP1-IN-17 in the Tumor Microenvironment. ENPP1-IN-17 inhibits ENPP1-mediated hydrolysis of extracellular cGAMP, preserving this immunotransmitter for STING activation in immune cells and blocking immunosuppressive adenosine production.

This mechanism enables tumor-specific immune activation by exploiting cancer-produced cGAMP, essentially creating a localized STING agonist effect without systemic toxicity. The dual action of enhancing immunostimulatory pathways while suppressing immunosuppressive mechanisms represents a significant advantage over direct STING agonists [5] [6].

Data Analysis and Interpretation

Statistical Analysis

Recommended Statistical Methods:

  • Tumor growth curves: Two-way ANOVA with repeated measures, followed by Tukey's post-hoc test
  • Flow cytometry data: Multiple t-tests with Holm-Šidák correction for multiple comparisons
  • Survival analysis: Kaplan-Meier curves with log-rank test
  • Correlation studies: Pearson or Spearman correlation depending on data distribution
  • Group sizes: Minimum n=5 for efficacy studies, n=3 for exploratory studies
  • Significance threshold: p < 0.05 considered statistically significant

All statistical analyses should be performed using GraphPad Prism (v9.0 or higher) or R statistical software. Data should be tested for normality (Shapiro-Wilk test) and homogeneity of variances (Brown-Forsythe test) before selecting parametric vs. non-parametric tests.

Key Parameters for Efficacy Assessment

Table 4: Efficacy Endpoints and Interpretation Guidelines

Endpoint Calculation Method Interpretation Expected Range for ENPP1-IN-17

| Tumor Growth Inhibition (TGI) | (1 - ΔT/ΔC) × 100% where ΔT and ΔC are changes in treatment and control groups | >40%: Moderate activity >60%: Strong activity >90%: High activity | Monotherapy: 40-60% Combination: 70-90% | | Metastatic Burden | Number and size of lung/liver metastases counted histologically | Reduced metastases indicate anti-metastatic efficacy | 50-80% reduction in 4T1 model | | CD8+ T Cell Infiltration | Flow cytometry or IHC quantification of CD8+ cells per mg tumor or per field | >2-fold increase indicates immune activation | 2-5 fold increase | | IFN-γ Production | ELISA measurement in tumor homogenate or serum | Elevated IFN-γ indicates STING pathway activation | 3-10 fold increase | | Target Engagement | Tumor cGAMP levels by ELISA | Increased cGAMP confirms ENPP1 inhibition | 5-20 fold increase |

Comprehensive efficacy assessment should integrate multiple endpoints from Table 4. Robust anti-tumor activity is confirmed when statistically significant improvements are observed across multiple independent measures, particularly when accompanied by evidence of immune activation in the tumor microenvironment. The therapeutic window can be assessed by comparing efficacy endpoints with body weight changes and serum liver enzyme levels (ALT, AST).

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions:

  • Poor Compound Solubility: If precipitation occurs during in vivo dosing, gently warm the formulation to 37°C with shaking, or consider alternative vehicle compositions with increased solubilizing agents.

  • Variable Tumor Responses: Ensure proper randomization based on initial tumor volumes and monitor ENPP1 expression levels in each model, as response correlates strongly with baseline ENPP1 expression [5] [3].

  • Insufficient Immune Activation: Verify that the tumor model being used is capable of generating a T-cell response. Consider using known responsive models like EMT6 or 4T1 for initial studies.

  • Unexpected Toxicity: Reduce dose by 50% and monitor body weight daily. For significant weight loss (>20%), implement supportive care or euthanize according to approved endpoints.

  • High Background in cGAMP ELISA: Use acid extraction for tissue samples to degrade interfering proteins, and include appropriate matrix controls to account for background signal.

Optimization Recommendations:

  • Conduct dose-ranging studies (1, 3, 10 mg/kg) to establish optimal dosing for each tumor model
  • Explore alternative dosing schedules (intermittent vs. continuous) if continuous dosing shows toxicity
  • Validate target engagement through direct measurement of tumor cGAMP before and after treatment
  • Include ENPP1 knockout tumors as controls to confirm mechanism-specific effects

References

Reference Pharmacokinetic Data for ENPP1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data from a study on STF-1623, which shares the same molecular target [1].

Parameter Value in Serum Value in EMT6 Tumor Notes / Conditions
Administration Route Subcutaneous (s.c.) injection - BALB/c mice with established subcutaneous EMT6 breast tumors [1].
Maximum Concentration Cmax = 23 μg/mL Cmax = 9 μg/g
Half-life (t₁/₂) 1.7 hours 6.6 hours Half-life was significantly shorter in MC38 tumors (2.3 hours), which have low ENPP1 expression [1].
Time above IC₉₅ ~8 hours - IC95 is 40 nM (14.05 ng/mL); concentration dropped below this level in serum after 8 hours [1].

Detailed Experimental Protocol for STF-1623

The following methodology provides a framework for how pharmacokinetic and efficacy studies for an ENPP1 inhibitor can be conducted in vivo.

  • Animal Models: Studies were performed in female BALB/c mice bearing established subcutaneous EMT6 breast tumors. Comparisons were made with mice bearing MC38 tumors and orthotopic WT or Enpp1−/− 4T1 tumors to demonstrate ENPP1 expression-driven tumor targeting [1].
  • Dosing Formulation & Administration: STF-1623 was administered via subcutaneous (s.c.) injection [1]. The specific vehicle or formulation used was not detailed in the available excerpt.
  • Pharmacokinetic Assessment: At designated time points post-injection, mice were euthanized, and blood and tumor tissues were collected [1].
    • Serum samples were obtained from blood.
    • Tumor samples were homogenized for analysis.
    • STF-1623 concentrations in these matrices were quantified to generate the pharmacokinetic profile.
  • Efficacy Studies: The referenced study demonstrated that STF-1623, despite rapid systemic clearance, produced robust anti-tumor effects across multiple syngeneic mouse models. It was shown to synergize with [1]:
    • Ionizing radiation
    • Anti-PD-1 and anti-PD-L1 immune checkpoint inhibitors
    • DNA-damaging agents

ENPP1 Inhibitor Mechanism and Workflow

The following diagram illustrates the mechanism of action of ENPP1 inhibitors and the key steps involved in the described preclinical workflow.

cluster_pathway ENPP1 Inhibitor Mechanism in Tumor Microenvironment cluster_workflow Preclinical In Vivo Workflow cGAMP cGAMP ENPP1 ENPP1 cGAMP->ENPP1 STING STING cGAMP->STING Accumulates ENPP1->STING Degrades cGAMP Inhibitor Inhibitor Inhibitor->ENPP1 Blocks Hydrolysis IFN IFN STING->IFN Immunity Immunity IFN->Immunity MouseModel MouseModel TumorEstablishment TumorEstablishment MouseModel->TumorEstablishment Dosing Dosing TumorEstablishment->Dosing SampleCollection SampleCollection Dosing->SampleCollection Analysis Analysis SampleCollection->Analysis

Key Considerations for Protocol Design

Based on the data from STF-1623, here are critical factors to consider when designing your own dosing study:

  • Target-Driven Tumor Retention: STF-1623 exhibited target-driven tumor-selective localization. Its concentration and half-life in the tumor were significantly higher in ENPP1-high tumors (e.g., EMT6) compared to ENPP1-low tumors (e.g., MC38) or in Enpp1−/− tumors [1]. This suggests that the efficacy and optimal dosing schedule may depend on the level of ENPP1 expression in your specific tumor model.
  • Ultralong Tumor Residence Time: Despite a short serum half-life, the inhibitor's high affinity and slow dissociation from ENPP1 resulted in a long tumor residence time [1]. This is a crucial pharmacokinetic property to aim for, as it allows for effective target engagement even with infrequent dosing.
  • Synergy with Combinatorial Regimens: The most robust anti-tumor effects were observed when the ENPP1 inhibitor was combined with other therapies, such as radiation, chemotherapy, or immune checkpoint blockade [1]. Your dosing schedule should be coordinated with these adjunct therapies.

References

ENPP1 as a Therapeutic Target in Cancer Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) is a type II transmembrane glycoprotein that has emerged as a promising innate immune checkpoint [1] [2]. It promotes an immunosuppressive tumor microenvironment (TME) through two primary mechanisms:

  • Hydrolysis of extracellular cGAMP: ENPP1 is the dominant hydrolase of 2',3'-cyclic GMP-AMP (cGAMP), an immunostimulatory second messenger [3] [4]. cGAMP is produced by tumor cells via the cGAS enzyme in response to cytosolic DNA (e.g., from genomic instability). It is then exported and can be imported into antigen-presenting cells (APCs) to activate the STING pathway, leading to type-I interferon production and T-cell priming. By degrading cGAMP, ENPP1 suppresses this critical bridge between tumor cells and the innate immune system [1] [5].
  • Generation of Immunosuppressive Adenosine: In concert with CD73, ENPP1 hydrolyzes ATP to AMP, which is further converted to adenosine. Adenosine signals through A2A receptors on T cells, suppressing their cytotoxic function and contributing to an immune-excluded "cold" tumor [1] [4].

Therefore, inhibiting ENPP1 simultaneously lifts the brakes on a key immunostimulatory pathway (cGAS-STING) while reducing the levels of a major immunosuppressive metabolite (adenosine).

Clinically Relevant ENPP1 Inhibitors

The following table summarizes several ENPP1 inhibitors for which combination data with anti-PD-1/L1 has been reported in recent literature. This can serve as a reference point for the kind of data you would expect for ENPP1-IN-17.

Inhibitor Name Key Characteristics & Combination Findings with Anti-PD-1 Source / Developer
ISM5939 Orally bioavailable, designed using generative AI. Synergized with anti-PD-1, producing robust tumor growth inhibition and durable anti-tumor immunity in syngeneic models. Showed a high safety margin with no significant peripheral cytokine release [6] [5]. Insilico Medicine [4] [6] [5]
STF-1623 Potent, cell-impermeable inhibitor with an ultralong tumor residence time. Combined with anti-PD-1 or anti-PD-L1, it elicited robust anti-tumor and anti-metastatic effects across multiple mouse models without detectable toxicity [1] [3]. Angarus (cited in PMC) [1] [3]
TXN10128 An orally administered inhibitor that showed synergistic growth inhibition with anti-PD-L1 in a preclinical colon cancer model, accompanied by an increase in tumor-infiltrating lymphocytes [1]. (Cited in PMC) [1]

Application Note: Rationale for ENPP1i + Anti-PD-1 Combination

The combination of an ENPP1 inhibitor with an anti-PD-1 antibody is designed to overcome resistance in "immune-cold" tumors by targeting two complementary immune evasion pathways [4].

  • ENPP1 Inhibitor: Acts as a "cold to hot" primer. By blocking cGAMP hydrolysis, it boosts STING activation in APCs, leading to IFN-β production and enhanced recruitment and priming of cytotoxic CD8+ T cells. This increases the pool of T cells available for the checkpoint inhibitor to act upon [6] [5].
  • Anti-PD-1 Antibody: Acts as a "T cell reinvigorator". It blocks the PD-1/PD-L1 interaction, reversing the exhaustion of the newly recruited and pre-existing T cells within the TME, allowing them to effectively kill tumor cells [7].

This sequential targeting of innate (ENPP1) and adaptive (PD-1) immune checkpoints creates a synergistic cycle of immune activation.

The diagram below visualizes the mechanism of action for this combination therapy.

G Tumor_DNA Tumor DNA (Cytosolic) cGAS cGAS Tumor_DNA->cGAS Export cGAMP_int cGAMP (Intracellular) cGAS->cGAMP_int Export cGAMP_ext cGAMP (Extracellular) cGAMP_int->cGAMP_ext Export ENPP1 ENPP1 cGAMP_ext->ENPP1 Substrate STING STING Pathway cGAMP_ext->STING Activates AMP AMP ENPP1->AMP Hydrolysis IFN Type I IFN Production STING->IFN APC Antigen Presenting Cell T_cell_priming T cell Priming & Activation IFN->T_cell_priming CD8_T_cell Activated CD8+ T Cell T_cell_priming->CD8_T_cell PD1 PD-1 CD8_T_cell->PD1 PDL1 PD-L1 PD1->PDL1 Interaction T_cell_exhaustion T cell Exhaustion PD1->T_cell_exhaustion PDL1->T_cell_exhaustion Tumor_cell Tumor Cell Tumor_cell->PDL1 ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 Inhibits anti_PD1 Anti-PD-1 Antibody anti_PD1->PD1 Blocks

Proposed Experimental Protocol for Efficacy Evaluation

The following protocol outlines a standard in vivo syngeneic mouse model study to evaluate the anti-tumor efficacy of an ENPP1 inhibitor in combination with an anti-PD-1 antibody, based on methodologies described in the search results [3] [5] [7].

1. Tumor Inoculation

  • Animals: Use 6-8 week-old immunocompetent female mice (e.g., BALB/c or C57BL/6).
  • Cells: Select a syngeneic tumor cell line with known ENPP1 expression (e.g., EMT6 for BALB/c, MC38 for C57BL/6).
  • Procedure: Harvest cells in log-growth phase and resuspend in PBS. Inject 0.5-1 × 10^6 cells subcutaneously into the right flank of each mouse.

2. Group Randomization and Dosing

  • Randomization: When tumors reach a palpable volume of approximately 100-150 mm³, randomize mice into 4 treatment groups (n=8-10/group) to ensure uniform starting tumor size distribution.
    • Group 1 (Vehicle Control): Administer placebo (e.g., captisol).
    • Group 2 (Anti-PD-1 Monotherapy)
    • Group 3 (ENPP1 Inhibitor Monotherapy)
    • Group 4 (ENPP1i + Anti-PD-1 Combination)
  • Dosing Schedule:
    • ENPP1 Inhibitor: Administer orally (e.g., 30 mg/kg) twice daily (BID). Begin dosing on Day 0.
    • Anti-PD-1 Antibody: Administer intraperitoneally (e.g., 10 mg/kg) every 2-4 days for a total of 3-4 doses, starting on Day 0 or Day 1.
    • Continue treatments for 2-3 weeks.

3. Endpoint Analysis

  • Tumor Monitoring: Measure tumor dimensions 2-3 times per week using calipers. Calculate volume with the formula: V = (Length × Width²) / 2.
  • Humane Endpoints: Euthanize any mouse if its tumor volume exceeds 2000 mm³ or if it shows signs of distress.
  • Final Analysis: At the study endpoint (e.g., Day 21), harvest tumors and spleens for subsequent ex vivo analyses.

4. Ex Vivo Immune Profiling (Key Readouts)

  • Flow Cytometry: Process single-cell suspensions from tumors. Use antibodies against CD45, CD3, CD8, CD4, FoxP3 (Tregs), CD11b, Gr-1 (MDSCs), F4/80, CD206 (M2 macrophages), and CD86 (M1 macrophages) to quantify immune cell populations.
  • Cytokine Analysis: Measure IFN-β and IFN-γ levels in tumor homogenates or serum using ELISA.
  • IHC/Immunofluorescence: Stain tumor sections for CD8, CD4, and Granzyme B to assess T cell infiltration and localization.
  • cGAMP and Adenosine Measurement: Use mass spectrometry or ELISA to quantify tumor cGAMP and adenosine levels to confirm target engagement.

Anticipated Results and Data Presentation

Based on the literature, a successful combination should show superior tumor growth control compared to either monotherapy. The data can be presented as follows:

Table: Expected Key Efficacy Metrics from a Syngeneic Mouse Study

Treatment Group Final Tumor Volume (mm³, Mean ± SEM) Tumor Growth Inhibition (TGI %)* Tumor-Free Animals (at end of study)
Vehicle Control ~1000 ± 150 (Baseline) 0%
Anti-PD-1 Monotherapy ~650 ± 100 ~35% 0%
ENPP1 Inhibitor Monotherapy ~500 ± 80 ~50% 0%
ENPP1i + Anti-PD-1 Combination ~200 ± 50 ~80% 10-20%

TGI % = [1 - (ΔTreated / ΔControl)] × 100

Table: Expected Changes in Tumor Immune Microenvironment

Immune Population ENPP1i Monotherapy vs. Control Anti-PD-1 Monotherapy vs. Control ENPP1i + Anti-PD-1 vs. Monotherapies
CD8+ T cells Significant Increase Moderate Increase Synergistic Increase
Tregs No change / Slight decrease No consistent change No change / Slight decrease
M1/M2 Macrophage Ratio Increased No consistent change Markedly Increased
MDSCs Decreased Variable Significantly Decreased
Tumor IFN-γ Increased Moderate Increase Synergistic Increase

Conclusions and Future Directions

The combination of ENPP1 inhibitors with anti-PD-1 therapy represents a scientifically robust strategy to convert immunologically "cold" tumors into "hot" ones. The available data on inhibitors like ISM5939 and STF-1623 provide a strong preclinical proof-of-concept for this approach.

To proceed with "ENPP1-IN-17", the following steps are recommended:

  • Confirm Source Details: Verify the chemical structure, manufacturer, and any available in vitro potency data (e.g., IC50 for human/mouse ENPP1) for ENPP1-IN-17.
  • Establish PK/PD Profile: Conduct preliminary pharmacokinetic studies to determine the compound's bioavailability, half-life, and optimal dosing regimen in mice.
  • Validate Target Engagement: Perform a pilot study to confirm that your compound increases tumor cGAMP and/or reduces adenosine levels, demonstrating on-target activity in vivo.

References

Application Notes: ENPP1 Inhibitor ISM5939 in Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is an innate immune checkpoint that hydrolyzes the STING pathway agonist 2',3'-cGAMP. Inhibition of ENPP1 enhances anti-tumor immunity by stabilizing cGAMP, leading to STING activation in antigen-presenting cells and a more inflammatory tumor microenvironment [1] [2].

Mechanism of Action

The diagram below illustrates how ISM5939 synergizes with chemotherapy to activate the STING pathway and promote anti-tumor immunity.

mechanism Chemo Chemotherapy DNADamage Cytosolic DNA Chemo->DNADamage cGAMP cGAMP DNADamage->cGAMP ENPP1 ENPP1 cGAMP->ENPP1 Degradation STING STING Pathway Activation cGAMP->STING ENPP1->cGAMP Hydrolyzes ISM5939 ISM5939 (ENPP1 Inhibitor) ISM5939->ENPP1 Inhibits APC Antigen-Presenting Cell Activation STING->APC Immunity Enhanced Anti-Tumor Immunity APC->Immunity

Diagram Title: ENPP1 Inhibition Synergizes with Chemotherapy to Activate STING Immunity

Key Preclinical Combination Data
Combination Partner Cancer Model(s) Observed Synergistic Effect Key Immunological Changes
Anti-PD-1 Therapy Multiple syngeneic models Synergistic tumor growth suppression Amplified T-cell activity and antitumor immunity [1]
Chemotherapy Multiple syngeneic models Enhanced tumor growth control Increased cGAMP accumulation in TME; STING pathway activation in APCs [1] [3]
PARP Inhibitors Preclinical models Stronger antitumor immune responses Enhanced STING activation [3]

Experimental Protocols

The following section provides a generalized workflow and detailed methodologies for key experiments evaluating the efficacy of ISM5939 in combination with chemotherapy.

Overall In Vivo Combination Therapy Workflow

The flowchart below outlines the major stages of a preclinical in vivo study to evaluate the combination of ISM5939 with chemotherapy.

workflow Start Study Start Model Tumor Inoculation (Murine syngeneic models) Start->Model Grouping Randomization into treatment groups Model->Grouping Treatment Drug Administration Grouping->Treatment Monitoring Tumor Monitoring & Endpoint Analysis Treatment->Monitoring Group1 Vehicle Control Treatment->Group1 Group Group2 ISM5939 Monotherapy (e.g., oral gavage) Treatment->Group2 Group Group3 Chemotherapy Monotherapy Treatment->Group3 Group Group4 ISM5939 + Chemotherapy Treatment->Group4 Group

Diagram Title: In Vivo Combination Therapy Efficacy Study Workflow

Protocol 1: In Vivo Efficacy in Syngeneic Models

1. Objective: To evaluate the anti-tumor efficacy and synergistic potential of ISM5939 in combination with chemotherapy using immunocompetent mouse models [1].

2. Materials:

  • Animals: Female C57BL/6 or BALB/c mice (6-8 weeks old).
  • Cell Lines: Syngeneic tumor cell lines (e.g., MC38 colon carcinoma, 4T1 breast carcinoma).
  • Test Compounds: ISM5939, chemotherapeutic agent (e.g., cisplatin, gemcitabine).
  • Vehicle: Appropriate formulation for oral gavage (ISM5939) and intraperitoneal injection (chemotherapy).

3. Methods:

  • Tumor Inoculation: Harvest subconfluent, exponentially growing tumor cells. Resuspend in PBS and inject 0.5-1 × 10^6 cells subcutaneously into the right flank of each mouse.
  • Randomization & Grouping: When tumors reach a palpable size (~50-100 mm³), randomize mice into the following treatment groups (n=8-10):
    • Group 1: Vehicle control
    • Group 2: ISM5939 monotherapy
    • Group 3: Chemotherapy monotherapy
    • Group 4: ISM5939 + Chemotherapy
  • Dosing Regimen:
    • Administer ISM5939 via oral gavage daily at a predetermined optimal dose (e.g., 10-50 mg/kg).
    • Administer chemotherapy via intraperitoneal injection according to its specific schedule (e.g., once every 3-4 days).
    • Continue treatment for 2-3 weeks.
  • Tumor Monitoring: Measure tumor diameters with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Endpoint Analysis: At the end of the study, harvest tumors and blood for subsequent mechanistic analysis.

4. Data Analysis:

  • Plot tumor growth curves for each group.
  • Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
  • Perform statistical analysis (e.g., two-way ANOVA) to compare tumor volumes in the combination group against both monotherapy groups to demonstrate synergy.
Protocol 2: Analysis of Immune-Mediated Mechanisms

1. Objective: To quantify changes in the tumor immune microenvironment and STING pathway activation following combination treatment [1].

2. Materials:

  • Harvested tumor tissues from Protocol 1.
  • RNAlater, RIPA lysis buffer, flow cytometry staining buffers.
  • ELISA kits for mouse IFN-β, CXCL10.
  • Antibodies for flow cytometry (CD45, CD3, CD8, CD4, CD11b, F4/80, Gr-1, CD11c, MHC-II).

3. Methods:

  • Flow Cytometry (Tumor Immune Cell Profiling):
    • Prepare a single-cell suspension from harvested tumors using a gentleMACS Dissociator and appropriate enzyme cocktails.
    • Filter cells through a 70-μm strainer and lyse red blood cells.
    • Stain cells with surface antibodies for 30 minutes on ice to identify T cells (CD3, CD8, CD4), macrophages (CD11b, F4/80), myeloid-derived suppressor cells (CD11b, Gr-1), and dendritic cells (CD11c, MHC-II).
    • Acquire data on a flow cytometer and analyze using FlowJo software. Report the percentage and absolute number of each cell population.
  • ELISA (STING Pathway Activation):
    • Homogenize tumor tissue in RIPA buffer with protease inhibitors.
    • Clarify lysates by centrifugation.
    • Use the supernatant to measure levels of key STING-dependent cytokines (IFN-β, CXCL10) according to the manufacturer's ELISA kit protocols.
  • cGAMP Quantification:
    • Measure extracellular cGAMP levels in tumor supernatant or interstitial fluid using a commercial cGAMP ELISA or LC-MS/MS kit.

4. Data Analysis:

  • Compare the immune cell infiltration and cytokine levels across treatment groups.
  • The combination group should show a significant increase in CD8+ T cells and activated dendritic cells, along with elevated IFN-β and CXCL10, correlating with enhanced efficacy.

Discussion for Researchers

The preclinical data for ISM5939 highlights several key points for research and development:

  • Overcoming Therapy Resistance: ENPP1 inhibition represents a strategy to convert "immune-cold" tumors into immunologically active ones, potentially overcoming resistance to immune checkpoint inhibitors and some chemotherapies [1] [2].
  • Favorable Safety Profile: Unlike direct STING agonists, which can cause systemic inflammatory toxicity, ISM5939 demonstrated good tolerance in preclinical models without significant induction of pro-inflammatory cytokines in peripheral blood or death of intratumoral T cells [1] [4].
  • Broad Therapeutic Potential: AI-driven target discovery platforms have identified multiple solid tumors with high ENPP1 expression as potential candidates, including triple-negative breast cancer, colorectal adenocarcinoma, head and neck cancer, and ovarian carcinoma [1] [5].

References

ENPP1-IN-17 in vivo tumor growth inhibition assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ENPP1 as a Therapeutic Target

Ectonucleotide pyrophosphatase/Phosphodiesterase 1 (ENPP1) is an emerging innate immune checkpoint. It hydrolyzes the immunotransmitter (2',3')-cGAMP, which is produced by the cGAS enzyme in response to cytosolic DNA and activates the STING pathway to promote anti-tumor immunity [1] [2] [3]. By degrading cGAMP, ENPP1 dampens this immune response and facilitates an immunosuppressive tumor microenvironment [2] [3].

Inhibiting ENPP1 stabilizes extracellular cGAMP, leading to sustained STING activation in antigen-presenting cells. This enhances the production of type I interferons and chemokines, licenses dendritic cells for superior T cell priming, and ultimately promotes the infiltration and cytotoxicity of CD8⁺ T cells within tumors [1] [4]. This mechanism has shown promise in reversing resistance to anti-PD-1/PD-L1 therapy, particularly in "immune-cold" tumors [1] [3]. The following diagram illustrates this key signaling pathway.

G TumorDNA Tumor DNA cGAS cGAS TumorDNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING Transports TypeI_IFN Type I IFN & Chemokines STING->TypeI_IFN Tcell CD8+ T-cell Activation TypeI_IFN->Tcell ImmuneKilling Tumor Cell Killing Tcell->ImmuneKilling ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

Diagram Title: ENPP1 Inhibition Activates Anti-Tumor Immunity

General Protocol for In Vivo Tumor Growth Inhibition Assays

Since specific data for ENPP1-IN-17 is unavailable, this protocol is based on standard practices used to evaluate other ENPP1 inhibitors (e.g., ISM5939, compound 4e) in murine models [1] [5] [2]. You should optimize it based on the properties of your compound.

In Vivo Study Design
  • Animal Models: Use 6-8 week old female C57BL/6 or BALB/c mice.
  • Tumor Models: Implant syngeneic tumor cells (e.g., 4T1 (breast), MB49 (bladder), CT26 (colon)) subcutaneously.
  • Group Allocation: Randomize mice into groups (n=5-10) when tumors reach 50-100 mm³. Include:
    • Vehicle control group.
    • ENPP1-IN-17 monotherapy group.
    • Anti-PD-1/PD-L1 monotherapy group.
    • ENPP1-IN-17 + anti-PD-1/PD-L1 combination group.
    • Reference compound group (if available).
  • Dosing:
    • ENPP1-IN-17: Administer via oral gavage. A typical starting dose range is 10-100 mg/kg, once or twice daily.
    • Anti-PD-1 Antibody: Administer via intraperitoneal injection (e.g., 10 mg/kg every 3-4 days).
  • Study Duration: Treat for 2-4 weeks or until tumor volume in the control group reaches endpoint.
Key Experimental Workflow

The overall workflow for a typical in vivo efficacy study is outlined below.

G Start Tumor Cell Inoculation Randomize Tumor Measurement & Randomization Start->Randomize Treat Initiate Treatment Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Every 2-3 days Harvest Terminal Harvest & Analysis Monitor->Harvest Study End

Diagram Title: In Vivo Efficacy Study Workflow

Data Collection and Analysis
  • Tumor Volume: Measure with calipers 2-3 times per week. Calculate volume as: (length × width²)/2.
  • Body Weight: Monitor twice weekly as an indicator of toxicity.
  • Endpoint Analysis: At study termination, harvest tumors and spleens for:
    • Immunophenotyping: Analyze immune cell infiltration (CD8⁺ T cells, Dendritic Cells, Tregs) by flow cytometry.
    • Cytokine Measurement: Quantify IFN-β, CXCL10 levels in tumor homogenates by ELISA.
    • cGAMP Stabilization: Measure intratumoral cGAMP levels using LC-MS.
    • Histopathology: Perform H&E and IHC staining for CD8, CD4, and Granzyme B.

Expected Results and Data Interpretation

Based on studies with other ENPP1 inhibitors, you can anticipate outcomes similar to those summarized in the table below [1] [5] [3].

Table 1: Expected Outcomes from ENPP1 Inhibitor In Vivo Studies

Evaluation Parameter Expected Outcome with ENPP1-IN-17 Significance
Tumor Volume Significant reduction vs. vehicle control; enhanced reduction in combination with anti-PD-1. Demonstrates direct anti-tumor efficacy and synergy with immunotherapy [1] [3].
Tumor Growth Inhibition (TGI) TGI > 50% for monotherapy; TGI > 80% for combination therapy. Quantitative measure of efficacy [1].
CD8+ T cell Infiltration >2-fold increase in tumor-infiltrating CD8+ T cells. Indicates reversal of immune exclusion and a "cold" to "hot" tumor transition [1] [3].
IFN-β & CXCL10 Levels Significant elevation in tumor tissue. Confirms on-target activation of the STING pathway [1] [5].
Intratumoral cGAMP Increased concentration and stability. Direct evidence of target engagement [1] [2].
Body Weight Change Stable body weight (<10% loss). Suggests a favorable safety and tolerability profile [1].

Troubleshooting and Optimization Tips

  • Lack of Efficacy: Confirm target engagement by measuring cGAMP levels. Consider optimizing the dosing schedule or testing higher doses within a non-toxic range.
  • Toxicity Signs: If body weight loss exceeds 10%, consider dose reduction or more frequent monitoring.
  • High Variability in Data: Ensure proper randomization and use a sufficient sample size (n) to achieve statistical power.

References to Foundational Studies

While ENPP1-IN-17 is not explicitly cited, the following resources provide the methodological backbone for the protocols above.

  • Nature Communications (2025): Details the AI-designed oral ENPP1 inhibitor ISM5939, showing synergy with anti-PD-1 in syngeneic models [1] [4].
  • Journal of Translational Medicine (2025): Demonstrates the role of the JUN-ENPP1-cGAS-STING axis in bladder cancer and the efficacy of ENPP1 knockdown with PD-L1 blockade [3].
  • International Journal of Molecular Sciences (2022): Reports in vivo efficacy of a quinazolinone-based ENPP1 inhibitor (compound 4e) in a metastatic breast cancer model [5].
  • Cell Chemical Biology (2020): Describes the development of potent, phosphonate-based ENPP1 inhibitors and their use in delaying tumor growth in a mouse model [2].

References

Application Note: Analysis of Immune Cell Infiltration Following ENPP1 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The ectonucleotidase ENPP1 is a critical innate immune checkpoint in the tumor microenvironment (TME) [1]. It suppresses anti-tumor immunity by hydrolyzing extracellular 2',3'-cGAMP, a potent activator of the STING pathway, thereby preventing the production of type I interferons and subsequent T cell priming and recruitment [2] [3] [1]. Inhibition of ENPP1 has emerged as a promising strategy to reprogram the immunosuppressive TME. This document outlines standardized protocols and data analysis methods for evaluating changes in immune cell infiltration following treatment with ENPP1 inhibitors, a key metric for assessing therapeutic efficacy.

2. Key Signaling Pathways and Mechanisms ENPP1 inhibition primarily enhances anti-tumor immunity by activating the cGAS-STING pathway. The following diagram illustrates the core mechanism of action.

ENPP1_STING_Pathway Tumor Cell DNA Tumor Cell DNA cGAS cGAS Tumor Cell DNA->cGAS Binds cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates Type I IFNs/\nCXCL10 Type I IFNs/ CXCL10 STING->Type I IFNs/\nCXCL10 Induces CD8+ T-cell\nRecruitment CD8+ T-cell Recruitment Type I IFNs/\nCXCL10->CD8+ T-cell\nRecruitment Promotes ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes ENPP1 Inhibitor ENPP1 Inhibitor ENPP1 Inhibitor->ENPP1 Blocks

Mechanistic Insight: The transcriptional upregulation of ENPP1 itself is often driven by the oncogenic transcription factor JUN, forming a JUN-ENPP1-cGAS-STING axis that sustains immune evasion [2]. Therefore, measuring JUN activity can provide additional mechanistic insights alongside ENPP1 inhibition studies.

3. Expected Phenotypes & Quantitative Data ENPP1 inhibition is expected to reverse the immunosuppressive TME. The table below summarizes key quantitative changes observed in pre-clinical models.

Analysis Parameter Expected Change with ENPP1 Inhibition Supporting Evidence
CD8+ T-cell Infiltration Significant increase in tumor tissue [4] [2]
M2 Macrophage Infiltration Significant decrease [4]
CD8+ T-cell Cytotoxicity Increased production of cytolytic molecules (e.g., granzyme B) [2]
Chemokine Production Upregulation of CXCL10 and CCL5 [2]
Synergy with Anti-PD-1/PD-L1 Enhanced tumor growth suppression [2] [3]

4. Detailed Experimental Protocols Below are standardized protocols for key assays used to evaluate immune cell infiltration.

4.1 Immune Profiling of Tumor Tissue by Flow Cytometry This protocol details the procedure for analyzing immune cell populations in dissociated tumor tissue.

  • Objective: To quantify changes in the frequency and activation status of tumor-infiltrating immune cells.
  • Materials:
    • Single-cell suspension from tumor tissue.
    • Fluorescence-conjugated antibodies: Anti-CD45, CD3, CD8, CD4, CD11b, F4/80, CD206, NK1.1, CD19.
    • Viability dye.
    • Flow cytometry staining buffer, fixation buffer.
    • Flow cytometer.
  • Procedure:
    • Tumor Dissociation: Process fresh tumor tissues into single-cell suspensions using a gentleMACS Dissociator and appropriate enzymatic kits (e.g., tumor dissociation kit). Pass the suspension through a 70μm strainer.
    • Cell Counting & Viability Check: Count live cells using a hemocytometer with Trypan Blue or an automated cell counter.
    • Staining:
      • Aliquot 1-5 x 10^6 cells per staining condition.
      • Resuspend cells in staining buffer and add Fc receptor blocking antibody (optional, 10 min on ice).
      • Add surface antibody cocktail. Incubate for 30 minutes in the dark at 4°C.
      • Wash cells twice with staining buffer.
      • If staining for intracellular markers, fix and permeabilize cells using a commercial kit, then stain with intracellular antibodies.
    • Acquisition & Analysis: Resuspend cells in buffer and acquire data on a flow cytometer. Analyze data using software (e.g., FlowJo). Gate on live, single cells, then CD45+ leukocytes, and further subset into specific populations.

4.2 Immunohistochemistry (IHC) for Spatial Analysis This protocol is for visualizing the spatial distribution of immune cells within the tumor architecture.

  • Objective: To assess the density and location of specific immune cell subsets in situ.
  • Materials:
    • Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
    • Primary antibodies (e.g., anti-CD8, anti-CD4).
    • IHC detection kit.
  • Procedure:
    • Sectioning & Deparaffinization: Cut 4-5μm FFPE sections. Deparaffinize and rehydrate through xylene and graded alcohols.
    • Antigen Retrieval: Perform heat-induced epitope retrieval in appropriate buffer (e.g., citrate-based).
    • Staining:
      • Block endogenous peroxidase activity.
      • Block non-specific binding with serum.
      • Incubate with primary antibody overnight at 4°C.
      • Apply HRP-conjugated secondary antibody.
      • Develop with DAB chromogen and counterstain with hematoxylin.
    • Imaging & Quantification: Scan slides and analyze using image analysis software. Quantify immune cells as number of positive cells per mm² or within defined tumor regions.

5. Data Integration and Workflow A comprehensive analysis involves multiple steps, from in vivo modeling to data integration, as shown in the workflow below.

Experimental_Workflow Start In Vivo Tumor Model (e.g., syngeneic, PDX) A1 Treatment Groups: 1. Vehicle 2. ENPP1 Inhibitor 3. Combo Therapy Start->A1 A2 Tumor Harvest A1->A2 A3 Single-Cell Suspension A2->A3 A5 Tumor Tissue (FFPE) A2->A5 A7 RNA/DNA Extraction A2->A7 A4 Flow Cytometry (Phenotype) A3->A4 A9 Data Integration & Interpretation A4->A9 A6 IHC/IF (Spatial Context) A5->A6 A6->A9 A8 scRNA-seq/ qPCR (Gene Expression) A7->A8 A8->A9

6. Conclusion The protocols outlined herein provide a framework for comprehensively evaluating how ENPP1 inhibitors remodel the tumor immune landscape. The expected outcome is a shift from an immunosuppressive to an immunologically "hot" TME, characterized by increased cytotoxic T cells and reduced immunosuppressive cells. This analysis is crucial for validating the mechanism of action of ENPP1 inhibitors like ENPP1-IN-17 and for informing rational combination therapies with immune checkpoint blockers.

References

cGAMP Stabilization and ENPP1 Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a 2024 study and uses a homogeneous, bioluminescent immunoassay to directly measure cGAMP concentrations, providing a sensitive method to monitor ENPP1 activity and its inhibition [1].

Principle: The assay is based on a competitive immunoassay format. A specific antibody binds to cGAMP. When cGAMP is present in a sample, it competes with a cGAMP-biotin conjugate for binding to the antibody. The amount of cGAMP-biotin that binds to the antibody is inversely proportional to the concentration of cGAMP in the sample. The bound cGAMP-biotin is then quantified using a streptavidin-conjugated luciferase, which produces a luminescent signal [1].

Workflow Overview:

The following diagram illustrates the key stages of the experimental process, from sample preparation to data analysis.

G cGAMP Stabilization Assay Workflow Sample_Prep Sample Preparation (Treatment of cells with inhibitor and stimulation) Assay_Incubation Assay Incubation (cGAMP standard/sample, Anti-cGAMP Ab, cGAMP-Biotin) Sample_Prep->Assay_Incubation SA_Luc_Addition Streptavidin-Luciferase Addition Assay_Incubation->SA_Luc_Addition Luminescence_Read Luminescence Measurement SA_Luc_Addition->Luminescence_Read Data_Analysis Data Analysis (cGAMP quantification via standard curve) Luminescence_Read->Data_Analysis

Materials and Reagents:

  • cGAMP Lumit Immunoassay Kit (e.g., Promega, CS3592A05) or equivalent components [1].
  • cGAMP Standards: For generating a standard curve (e.g., 2′,3′-cGAMP, Sigma-Aldrich SML1229) [1].
  • ENPP1 Enzyme: Human recombinant ENPP1 (e.g., from Sino Biological) [1].
  • Test Inhibitor: Your ENPP1 inhibitor compound (e.g., ENPP1-IN-17), dissolved in a suitable solvent like DMSO.
  • Cell Lines (Optional): Immune reporter cells such as THP1-Dual (InvivoGen) can be used for cellular assays [1].
  • Buffer: HBSS (Hank's Balanced Salt Solution) or a suitable cell culture medium like Opti-MEM [1].
  • Microplates: White, opaque 96-well or 384-well assay plates (e.g., Corning Costar) [1].
  • Luminometer: Any commercial microplate luminometer (e.g., from Thermo Fisher, Tecan, or Promega) [1].

Step-by-Step Procedure:

  • Sample Generation:

    • Biochemical Assay: In a suitable buffer, incubate a known concentration of cGAMP with ENPP1 enzyme in the presence or absence of your ENPP1 inhibitor. Include a vehicle control (e.g., DMSO).
    • Cellular Assay: Culture cells (e.g., THP1-Dual) and treat them with the ENPP1 inhibitor. To stimulate endogenous cGAMP production, transfert cells with dsDNA (e.g., 45-bp ISD from InvivoGen) using a transfection reagent (e.g., ViaFect) [1].
  • cGAMP Detection Assay:

    • Prepare a dilution series of cGAMP standard in HBSS or medium for your standard curve (e.g., from 0.1 to 1000 nM).
    • Transfer samples and standards to a white assay plate.
    • Add the anti-cGAMP antibody and the cGAMP-biotin conjugate from the Lumit kit to each well.
    • Incubate the plate at room temperature for a designated time (e.g., 60 minutes) to allow for competitive binding.
    • Add the streptavidin-conjugated luciferase to each well and incubate again (e.g., for 10-60 minutes).
    • Measure the luminescence signal on a plate-reading luminometer.
  • Data Analysis:

    • Generate a standard curve by plotting the log of cGAMP standard concentrations against the log of the corresponding luminescence values.
    • Fit a 4-parameter logistic (4PL) curve to the standard data.
    • Interpolate the cGAMP concentration in your unknown samples from the standard curve.
    • The effectiveness of the ENPP1 inhibitor is demonstrated by higher cGAMP concentrations in inhibitor-treated samples compared to the vehicle control (ENPP1 active) groups.

Experimental Context for ENPP1 Inhibitor Evaluation

To ensure your application notes are comprehensive, here are key considerations for evaluating any ENPP1 inhibitor, based on the broader research context.

Key Assays for Characterization:

Assay Type Key Measurement Rationale & Context
ENPP1 Biochemical Inhibition IC50 for cGAMP hydrolysis Determines direct, enzymatic potency [1].
Cellular cGAMP Stabilization Increase in extracellular cGAMP Confirms functional activity in a physiological system [1].
STING Pathway Activation IFN-β, CXCL10 production, or IRF phosphorylation Validates downstream immune activation [2] [3].
Synergy with Immune Checkpoint Blockade Tumor growth inhibition & T-cell infiltration in vivo Demonstrates therapeutic potential for combination therapy [2] [4].

Biological Workflow and Rationale: The core rationale for targeting ENPP1 is that its inhibition stabilizes extracellular cGAMP, which enhances STING pathway activation in antigen-presenting cells. This promotes an anti-tumor immune response, particularly in "cold" tumors, and can synergize with anti-PD-1/PD-L1 therapy [2] [5] [4]. The following diagram illustrates this mechanism and a typical validation workflow.

Key Practical Considerations

  • Assay Validation: Consistently include controls: a no-ENPP1 control (maximum cGAMP signal) and a no-inhibitor control (basal cGAMP hydrolysis). For cellular assays, using cGAS-knockout cells (e.g., THP1-Dual KO-cGAS) can confirm the source of cGAMP [1].
  • Corroborating Evidence: The cGAMP stabilization assay is central. Confirm its findings with other methods mentioned in the literature, such as a STING-based fluorescent polarization (FP) assay [6] or monitoring downstream markers like phospho-IRF3 or CXCL10 secretion [2].
  • Compound Handling: Pay close attention to the solubility and stability of your inhibitor. Using fresh stock solutions and including vehicle controls is critical for reliable data. The search results highlight that a key advantage of newer inhibitors like ISM5939 is their oral bioavailability [2], which is an important developmental characteristic.

I hope these detailed application notes provide a solid foundation for your research on ENPP1 inhibitors. Should you need to investigate specific compounds mentioned in the literature, such as ISM5939 [2] or the inhibitors from Insilico Medicine [4], focusing your search on those names may yield more targeted data.


References

ENPP1 Enzymatic Activity and Assay Principles

Author: Smolecule Technical Support Team. Date: February 2026

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides. Its primary enzymatic reaction involves cleaving substrates like ATP (Adenosine Triphosphate) into AMP (Adenosine Monophosphate) and inorganic pyrophosphate (PPi), or hydrolyzing cGAMP (cyclic GMP-AMP) [1] [2] [3]. This function is crucial in diverse physiological and pathological contexts, from preventing soft tissue calcification to regulating the innate immune response within the tumor microenvironment [1] [4] [3].

Assays for ENPP1 activity generally fall into two categories:

  • Directly measuring the reaction product (e.g., AMP).
  • Using specialized fluorescent or colorimetric probes that change their properties upon cleavage by ENPP1.

The following diagram illustrates the core principle of a coupled detection assay, a common method used in ENPP1 activity and inhibition screening:

G Substrate Substrate (ATP or cGAMP) Product Product (AMP) Substrate->Product Hydrolysis ENPP1 ENPP1 Enzyme ENPP1->Product Catalyzes Antibody Anti-AMP/GMP Antibody Product->Antibody Competes with Tracer Tracer Tracer Tracer->Antibody Binds to Signal Fluorescent Signal (FP or TR-FRET) Antibody->Signal Displacement Changes Signal

� Quantitative Assay Parameters and Kinetic Data

For robust assay development, understanding the kinetic parameters of ENPP1 with different substrates is essential. The data below, derived from a commercial high-throughput screening (HTS) assay, provides a reference for expected values.

Table 1: Key Kinetic Parameters for ENPP1 with Different Substrates [5]

Parameter ATP Substrate cGAMP Substrate Assay Conditions
Michaelis Constant (Kₘ) 7.670 µM 4.729 µM Buffer: 50 mM Tris, 5 mM MgCl₂, 0.01% Brij, pH 7.5
Enzyme Concentration 500 pM 500 pM Temperature: Room Temp
Detection Method \multicolumn{2}{c }{Transcreener AMP2/GMP2 Assay (FP or TR-FRET)} Incubation: 5-60 min for initial velocity

Detailed Experimental Protocols

Here is a detailed protocol for a homogeneous, "mix-and-read" assay suitable for high-throughput screening of ENPP1 inhibitors, based on the Transcreener technology [5].

Protocol 1: HTS-Compatible ENPP1 Inhibition Assay (Transcreener)

1. Primary Enzyme Reaction

  • Buffer Composition: 50 mM Tris, 5 mM MgCl₂, 0.01% Brij, pH 7.5. Adjust pH carefully as many inhibitors are sensitive to physiological pH [4].
  • Reaction Setup: In a low-volume 384-well or 1536-well assay plate (e.g., Corning #4514 for FP), combine:
    • ENPP1 Enzyme: A final concentration of 500 pM (or a concentration determined from your own enzyme titration curve).
    • Substrate: ATP or cGAMP at a concentration near its Kₘ value (e.g., 5-10 µM) to ensure sensitivity to inhibitor effects.
    • Inhibitor/Compound: Pre-incubate the enzyme with the inhibitor (e.g., ENPP1-IN-17) for 15-30 minutes before adding the substrate. Use a suitable vehicle control like DMSO.
  • Incubation: Mix the plate well and incubate at room temperature for 60 minutes (or use staggered incubation times from 5 to 60 minutes for kinetic studies).

2. Detection Step

  • Quenching & Detection Mix: After incubation, stop the reaction by adding an equal volume of a detection reagent containing:
    • EDTA (to chelate Mg²⁺ and stop the enzymatic reaction).
    • A far-red fluorescent tracer that binds to the anti-AMP/GMP antibody.
    • The anti-AMP/GMP antibody.
  • Measurement: Mix the plate well and read the signal immediately using a plate reader (e.g., PHERAstar Plus) configured for:
    • Fluorescence Polarization (FP) or
    • Time-Resolved FRET (TR-FRET).

3. Data Analysis

  • Standard Curve: Generate a standard curve by converting raw fluorescence values (millipolarization for FP) to AMP concentration using known amounts of AMP.
  • Initial Velocity: Calculate initial velocity (v₀) from the linear range of AMP production.
  • Inhibition Curves: Plot v₀ against inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀) of your test compound.
Protocol 2: Validation using a Chemiluminescent Probe

For higher sensitivity or orthogonal validation, a chemiluminescent probe like CL-ENPP-1 can be used. This probe is designed with a thymidine-monophosphate substrate conjugated to a dioxetane luminophore [2].

  • Procedure: Incubate the probe with ENPP1 in an aqueous buffer (e.g., PBS, pH 7.4). Upon cleavage of the phosphodiester bond by ENPP1, a chemiexcitation process is triggered, emitting a green photon.
  • Measurement: Monitor the kinetic chemiluminescent signal over 60 minutes. The total light emission is proportional to ENPP1 activity.
  • Advantage: This method offers an exceptionally high signal-to-noise ratio (~15,000) and a limit of detection several thousand-fold lower than traditional colorimetric probes [2].

Advanced Assay Applications and Considerations

ENPP1 assays are pivotal in several research applications, and understanding the biological context can inform your experimental design.

  • Cancer Immunotherapy Research: In the tumor microenvironment, ENPP1 hydrolyzes the STING agonist cGAMP, suppressing anti-tumor immunity [4]. Assays using cGAMP as a substrate are critical for discovering inhibitors that can boost the immune response. The pathway involved is summarized below:

G CytosolicDNA Cytosolic DNA cGAS cGAS CytosolicDNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING Degraded Degraded Product cGAMP->Degraded When hydrolyzed Type1IFN Type-I Interferons Anti-tumor Immunity STING->Type1IFN ENPP1_enzyme ENPP1 ENPP1_enzyme->cGAMP Hydrolyzes

  • Metabolic Disease Research: ENPP1 is lowly expressed in livers with Metabolic dysfunction-associated fatty liver disease (MAFLD). Its activity is linked to the AMPK/PPARα signaling pathway, improving insulin sensitivity and reducing hepatic lipid accumulation [1].
  • Technical Notes:
    • Selectivity: Always profile hit compounds against related enzymes, especially alkaline phosphatase (ALP), to ensure selectivity [2].
    • Physiological Conditions: Verify inhibitor potency at physiological pH (7.4), as some compounds lose efficacy outside optimal alkaline conditions [4].

References

ENPP1-IN-17 CAR T-cell therapy enhancement protocols

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 as a Therapeutic Target in Immuno-Oncology

The table below summarizes the rationale for targeting ENPP1 to overcome an immunosuppressive tumor microenvironment (TME).

Aspect Description
Primary Function Hydrolyzes extracellular (2',3')-cGAMP, a key signaling molecule produced by the cGAS-STING pathway [1] [2] [3].
Immunosuppressive Role Depletes cGAMP, reducing STING activation in antigen-presenting cells (APCs), leading to diminished Type-I interferon production and cytotoxic T-cell priming [1] [3].
Pro-Tumorigenic Effect Hydrolysis of cGAMP generates adenosine, which promotes cancer cell migration and suppresses immune cells [2].
Therapeutic Goal Inhibiting ENPP1 boosts endogenous cGAMP, enhancing innate and adaptive anti-tumor immunity and potentially sensitizing tumors to immunotherapy [3] [4].

ENPP1 Inhibitor Candidate Profiles

The following table compares key ENPP1 inhibitor candidates from recent research, which serve as benchmarks for characterizing new compounds.

Compound Name Reported Potency (IC50/Ki) Key Characteristics & Experimental Context

| Compound 4e [2] | 0.188 µM (mol.) 0.732 µM (cell.) | Quinazolin-4(3H)-one derivative; showed selectivity for metastatic breast cancer cells (4T1) over normal cells; increased IFN-β expression in vivo. | | ISM5939 [3] | Information not specified | Orally bioavailable; AI-designed; synergized with anti-PD-1 and chemotherapy in murine models; good tolerance; no toxic cytokine release or T-cell death observed. | | STF-1623 [4] | Information not specified | Features an ultralong drug-target residence time; rapid systemic clearance but potent tumor-specific inhibition; effective in breast, pancreatic, colorectal, and glioblastoma mouse models. | | TXN10128, RBS2418, SR-8541A [3] | Information not specified | Mentioned as candidates that have entered Phase 1 clinical studies. |

Application Note: Enhancing CAR T-Cell Therapy with ENPP1 Inhibition

This application note outlines a strategy to augment CAR T-cell efficacy in solid tumors by combining it with ENPP1 inhibition.

Experimental Rationale

Using ENPP1 inhibitors aims to transform a "cold" immunosuppressive TME into a "hot" immunologically active one [3] [4]. The inhibitor prevents the degradation of cGAMP, leading to the accumulation of this STING agonist in the TME. This promotes dendritic cell activation and the production of type I interferons and other inflammatory cytokines, which in turn can enhance the infiltration, activation, and persistence of co-administered CAR T-cells [1] [3].

Protocol: In Vivo Combination Study

This protocol describes a standard preclinical setup to evaluate the synergy between an ENPP1 inhibitor and CAR T-cell therapy.

1. Animal Model Generation

  • Strain: Immunocompetent syngeneic mice (e.g., C57BL/6, BALB/c).
  • Tumor Inoculation: Implant relevant cancer cells (e.g., 4T1 for breast cancer [2], MC38 for colorectal cancer) subcutaneously into the flank.
  • Tumor Monitoring: Allow tumors to establish to a palpable size, typically 50-100 mm³, before initiating treatment.

2. Treatment Groups & Dosing Regimen

  • Divide mice into cohorts (n=5-10) including vehicle control, CAR T-cells alone, ENPP1 inhibitor alone, and the combination therapy.
  • ENPP1 Inhibitor Administration: Administer the inhibitor (e.g., via oral gavage for ISM5939 [3]) according to its optimized pharmacokinetic profile. Treatment often begins a few days before CAR T-cell infusion to pre-condition the TME.
  • CAR T-Cell Administration: Infuse CAR T-cells intravenously. The specific target (e.g., HER2, EGFR for breast cancer [5]) and CAR design should be selected based on the tumor model.

3. Efficacy & Immune Monitoring

  • Tumor Measurements: Caliper measurements 2-3 times weekly to track tumor volume and calculate tumor growth inhibition.
  • Endpoint Analysis: At the study endpoint, harvest tumors and optionally, spleens and blood.
  • Tumor Immune Profiling: Analyze the TME by flow cytometry or IHC for levels of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells and dendritic cells. Measure cytokine levels (e.g., IFN-β, CXCL10) via ELISA [3].
  • CAR T-Cell Persistence: Use flow cytometry to detect CAR+ T cells in blood, spleen, and tumor tissue over time.

ENPP1-Targeting Modalities Beyond Small Molecules

Besides small-molecule inhibitors, other biologic modalities are being developed to target ENPP1, as summarized below.

Modality Mechanism of Action Reported Experimental Evidence
ENPP1-targeting CAR T-Cells Genetically engineered T cells express a CAR targeting ENPP1 on tumor cells, leading to direct killing. Potent killing of ENPP1-expressing human hepatoma (HepG2) cells in vitro [1].
Anti-ENPP1 Antibody-Drug Conjugates (ADCs) Monoclonal antibody against ENPP1 delivers a cytotoxic drug directly to ENPP1-expressing tumor cells. Constructed ADCs demonstrated potent killing of ENPP1-expressing cells [1].
IgG-based Bispecific T-Cell Engagers (IbTEs) One arm binds ENPP1 on tumor cells, the other binds CD3 on T cells, redirecting T cell cytotoxicity. Generated IbTEs exhibited potent killing of ENPP1-expressing cells [1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core biological mechanism and the experimental workflow for testing ENPP1 inhibitors.

G cluster_pathway ENPP1 Inhibition Activates Anti-Tumor Immunity TumorDNA Tumor DNA (cytoplasmic) cGAS cGAS Activation TumorDNA->cGAS cGAMP_prod cGAMP Production cGAS->cGAMP_prod cGAMP_export cGAMP Export cGAMP_prod->cGAMP_export ENPP1 ENPP1 Hydrolysis cGAMP_export->ENPP1 Substrate cGAMP_import cGAMP Import into Immune Cells cGAMP_export->cGAMP_import ENPP1->cGAMP_import Depletes cGAMP STING STING Pathway Activation cGAMP_import->STING IFN Type-I IFN & Cytokine Production STING->IFN Tcell_priming Enhanced T-cell Priming & Activation IFN->Tcell_priming Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Blocks

G cluster_workflow In Vivo Combination Therapy Workflow Start Establish Syngeneic Mouse Tumor Model Group Randomize into Treatment Groups Start->Group PreTreat Pre-condition TME: Administer ENPP1 Inhibitor Group->PreTreat CellInfusion Infuse CAR T-Cells PreTreat->CellInfusion Monitor Monitor Tumor Growth & Animal Health CellInfusion->Monitor Harvest Harvest Tumors & Tissues Monitor->Harvest Analyze Analyze Immune Cell Infiltration & CAR T-cell Persistence Harvest->Analyze

References

ENPP1 Inhibitors: Overview & Common Technical Challenges

Author: Smolecule Technical Support Team. Date: February 2026

What are ENPP1 Inhibitors and Why are They Developed? ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is a critical enzyme in the tumor microenvironment. It hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a key messenger that activates the STING pathway, leading to anti-tumor immunity [1] [2]. Inhibiting ENPP1 stabilizes cGAMP, promoting an immune response against "immune-cold" tumors that are otherwise resistant to therapy [1].

Developing small-molecule ENPP1 inhibitors has been challenging. Common issues reported in the literature, which are highly relevant for troubleshooting, include [1]:

  • Low potency and specificity at physiological pH
  • Unfavorable pharmacokinetic properties
  • Poor oral bioavailability
  • Loss of efficacy outside optimal assay conditions

Troubleshooting Guide for ENPP1 Inhibitor Experiments

The following table outlines common problems, their potential causes, and recommended actions. These are based on general principles of pharmaceutical development and the specific hurdles mentioned in ENPP1 inhibitor research.

Table 1: Common Experimental Issues and Solutions

Problem Potential Cause Recommended Action
Low aqueous solubility High lipophilicity; crystalline form not optimized. Use co-solvents (e.g., DMSO); employ solubilizers like cyclodextrins; utilize amorphous solid dispersions [3].
Chemical instability Hydrolysis of labile functional groups; oxidation; photodegradation. Optimize buffer pH (aim for physiological ~7.4); use antioxidants; protect from light; conduct stability studies under various conditions [1].
Loss of enzymatic inhibition in cellular assays Poor membrane permeability; efflux by transporters; compound instability in cell culture media. Verify cell membrane permeability; use efflux transporter inhibitors; pre-incubate compound to assess stability in media [1].
High cytotoxicity or off-target effects Non-specific binding; inhibition of related enzymes (e.g., ENPP3). Counter-screen against related phosphodiesterases (e.g., ENPP3); use isogenic cell lines (ENPP1 KO vs. WT) to confirm on-target activity [1] [4].
Poor pharmacokinetics in vivo Rapid metabolic clearance; poor oral absorption. Explore different formulation vehicles (e.g., PEG, Tween); consider prodrug strategies to enhance absorption [1].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments, adapted from recent publications on ENPP1 inhibitor characterization.

1. Direct Enzymatic Inhibition Assay This protocol measures the direct ability of a compound to inhibit ENPP1's hydrolysis activity.

  • Principle: A colorimetric or chemiluminescent probe is cleaved by ENPP1, generating a detectable signal. Inhibition reduces the signal [5].
  • Reagents:
    • Recombinant human ENPP1 protein.
    • Inhibitor compound (e.g., stock in DMSO).
    • Substrate: p-nitrophenyl 5'-thymidine monophosphate (TMP-pNP) for colorimetric readout at 405nm, or CL-ENPP-1/2 for highly sensitive chemiluminescent detection [5].
    • Reaction Buffer: (e.g., PBS, pH 7.4).
  • Procedure:
    • Pre-incubate ENPP1 with varying concentrations of the inhibitor for 15-30 minutes.
    • Initiate the reaction by adding the substrate.
    • Incubate at 37°C and monitor the signal (absorbance or luminescence) over time.
    • Calculate IC₅₀ values by fitting the dose-response data.
  • Troubleshooting: If signal-to-noise is low, switch to the chemiluminescent probe CL-ENPP-1, which offers a ~4500-fold lower limit of detection compared to TMP-pNP [5].

2. Cell-Based STING Pathway Activation Assay This assay confirms that ENPP1 inhibition leads to the desired physiological effect: increased cGAMP and STING signaling.

  • Principle: Inhibiting ENPP1 in cells with endogenous cGAS-cGAMP activity leads to cGAMP accumulation and STING pathway activation, measured by downstream interferon-stimulated genes (ISGs) [1].
  • Reagents:
    • Cell line: Human breast cancer line (e.g., MDA-MB-231) or other ENPP1-expressing line.
    • Inhibitor compound.
    • qPCR reagents for detecting ISGs (e.g., CXCL10).
  • Procedure:
    • Seed cells in a 24-well plate.
    • Treat cells with the inhibitor for 6-24 hours.
    • Extract total RNA and synthesize cDNA.
    • Perform quantitative PCR (qPCR) to measure the mRNA levels of CXCL10 and other ISGs.
    • Normalize data to a housekeeping gene (e.g., GAPDH) and report fold-change vs. untreated control.
  • Troubleshooting: Include a STING agonist (e.g., cGAMP) as a positive control and ENPP1-knockout cells to confirm target specificity [1].

The experimental workflow for characterizing an ENPP1 inhibitor, from biochemical testing to functional validation, can be summarized as follows:

G cluster_1 Biochemical Assessment cluster_2 Cellular Functional Validation cluster_3 Physicochemical Profiling Start Start ENPP1 Inhibitor Characterization A1 Direct Enzymatic Assay (Use TMP-pNP or CL-ENPP-1 probe) Start->A1 A2 Determine IC₅₀ and Ki values A1->A2 A3 Specificity Screening (e.g., against ENPP3) A2->A3 B1 Cell-Based Assay (Use ENPP1-high cancer cell line) A3->B1 B2 Measure STING Pathway Output (qPCR for CXCL10, other ISGs) B1->B2 B3 Confirm On-target Effect (Use ENPP1-KO control cells) B2->B3 C1 Solubility and Stability Testing (Vary pH, co-solvents, assay conditions) B3->C1 Informs conditions for cellular/in vivo work

Key Considerations for Your Research

Given the absence of specific data on ENPP1-IN-17, here are actionable steps you can take:

  • Consult Supplier Data Sheets: The most reliable information on a specific compound's solubility and stability will be in the Certificate of Analysis (CoA) or technical data sheet from the supplier (e.g., MedChemExpress, Selleckchem, Tocris).
  • Leverage Predictive Tools: Use software like ACD/Labs Percepta or ChemAxon's MarvinSuite to calculate LogP, pKa, and predict solubility based on the compound's structure.
  • Focus on Physiological Conditions: When testing, prioritize conditions that mimic the physiological environment (pH 7.4, 37°C) as inhibitor efficacy can be highly pH-dependent [1].
  • Explore Alternative Compounds: The field is advancing rapidly. The AI-designed oral inhibitor ISM5939 and biologic VH domain inhibitors represent new classes of ENPP1 inhibitors with potentially improved properties [1] [4].

References

ENPP1 Inhibition: Mechanism and Impact on Cytokine Signaling

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates how ENPP1 inhibition modulates the tumor immune microenvironment, which is closely related to cytokine signaling. This mechanism is shared by characterized ENPP1 inhibitors and provides a reference for understanding potential actions of ENPP1-IN-17.

G ENPP1_Inhibitor ENPP1 Inhibitor Extracellular_cGAMP Extracellular cGAMP ENPP1_Inhibitor->Extracellular_cGAMP Stabilizes ATP_to_ADO ATP Hydrolysis to Adenosine (ADO) ENPP1_Inhibitor->ATP_to_ADO Inhibits STING_Activation STING Pathway Activation in APCs Extracellular_cGAMP->STING_Activation Activates Type_I_IFN Type I Interferon (IFN) Production STING_Activation->Type_I_IFN Immune_Activation T-cell Priming & Activation (Antitumor Immunity) Type_I_IFN->Immune_Activation Immunosuppression Immunosuppressive Tumor Microenvironment ATP_to_ADO->Immunosuppression

This mechanism is supported by experimental evidence:

  • The ENPP1 inhibitor ISM5939 was specifically designed to activate the STING pathway in antigen-presenting cells without inducing toxic inflammatory cytokine release, highlighting a key safety consideration [1].
  • Other inhibitors, such as STF-1623, have shown in preclinical models that ENPP1 blockade remodels the tumor immune microenvironment, leading to an increase in dendritic cells, CD8+ T cells, and NK cells, and a decrease in immunosuppressive cells like MDSCs [2].

Technical Support Guide: ENPP1 Inhibitors

Here is a model for constructing troubleshooting guides and FAQs, using generalized information on ENPP1 inhibitors.

Question/Issue Underlying Principle & Troubleshooting Guidance

| Expected vs. Observed Cytokine Response | Principle: ENPP1 inhibition primarily aims to boost STING-dependent Type I IFN, not broad pro-inflammatory cytokines (e.g., TNF-α, IL-6) [2] [1]. Troubleshooting: Confirm that your assay distinguishes Type I IFNs (e.g., IFN-β) from other cytokines. Check the activation status of key immune populations like dendritic cells. | | Lack of Phenotypic Effect | Principle: Effect requires a source of cytosolic DNA (e.g., from genomic instability) to generate cGAMP [2]. Troubleshooting: Use a cancer cell line with known chromosomal instability. Combine ENPP1 inhibition with therapies that induce DNA damage (e.g., radiation, chemotherapy) to synergize and trigger a stronger immune response [2]. | | Off-target or Toxic Effects | Principle: A core advantage of some ENPP1 inhibitors is their lack of systemic inflammatory cytokine release, which is a problem with direct STING agonists [1]. Troubleshooting: If toxicity is observed, verify inhibitor specificity for ENPP1 over other ENPP family members (e.g., ENPP2/3). Assess purity and solubility of the compound stock solution. |

Finding Information on ENPP1-IN-17

To build the specific technical documentation you require for ENPP1-IN-17, I suggest these approaches:

  • Search Patent Literature: The compound identifier "ENPP1-IN-17" suggests it may be from a commercial inhibitor library or a research paper. Search Google Patents and scientific databases using this exact term.
  • Contact Suppliers Directly: If you purchased the compound, the vendor (e.g., MedChemExpress, Selleckchem, etc.) can often provide detailed technical data sheets, original citation sources, and recommended protocols.
  • Consult Preprint Servers: Search sites like bioRxiv for preprints that may have used "ENPP1-IN-17" before formal publication.

References

ENPP1-IN-17 overcoming tumor immunotherapy resistance

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 as an Innate Immune Checkpoint

The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a key regulator of the tumor immune microenvironment. Its overexpression is associated with poor prognosis and immunotherapy resistance in multiple solid tumors [1] [2] [3].

ENPP1 promotes an immunosuppressive tumor microenvironment through two primary mechanisms:

  • Hydrolysis of cGAMP: ENPP1 is the dominant hydrolase of the immunotransmitter (2',3')-cGAMP, which is produced by the cGAS enzyme upon detection of tumor-derived cytosolic DNA. By degrading cGAMP, ENPP1 prevents the activation of the STING pathway in surrounding antigen-presenting cells, thereby blunting the production of type I interferons and the subsequent recruitment of cytotoxic T cells [4] [5] [6]. This helps keep tumors immunologically "cold" [7].
  • ATP-Adenosine Metabolism: In conjunction with other ectoenzymes (like CD39 and CD73), ENPP1 contributes to the hydrolysis of extracellular ATP to adenosine, a potent immunosuppressor that inhibits T cell function [8].

ENPP1 Inhibitors in Development

Several ENPP1 inhibitors are currently under investigation as next-generation cancer immunotherapies. The following table summarizes key candidates identified in the search results.

Inhibitor Name Type / Design Key Characteristics & Experimental Findings Citation
ISM5939 Small molecule, orally bioavailable Designed using a generative AI platform; selectively inhibits ENPP1, stabilizes extracellular cGAMP, and activates bystander immune cells without toxic cytokine release. Synergizes with anti-PD-1 and chemotherapy in murine models. [4] [6]
STF-1623 Small molecule Features an ultralong drug-target residence time specifically within the tumor. Prevents cGAMP hydrolysis, triggering localized STING activation. Effective in breast, pancreatic, colorectal, and glioblastoma mouse models with no observed side effects. [7]
Anti-ENPP1 Antibodies (e.g., 17, 3G12) Fully human monoclonal antibodies Used to create Antibody-Drug Conjugates (ADCs), IgG-based Bispecific T-cell Engagers (IbTEs), and CAR T-cells. These modalities demonstrated potent killing of ENPP1-expressing cancer cells in vitro. [2]

Experimental Workflow for ENPP1 Inhibition Studies

For researchers investigating ENPP1 inhibitors, a typical experimental workflow may involve the following steps, which integrate methodologies from the search results. The diagram below outlines the logical flow from in vitro characterization to in vivo validation.

G Start Start: Investigate ENPP1 Inhibitor InVitro In Vitro Characterization Start->InVitro Step1 1. Binding & Specificity Assays (ELISA, Surface Plasmon Resonance) InVitro->Step1 Step2 2. Functional Enzymatic Assays (cGAMP hydrolysis measurement) Step1->Step2 Step3 3. Cell-Based Assays (e.g., STING pathway activation in reporter cells) Step2->Step3 InVivo In Vivo Validation Step3->InVivo Step4 4. Syngeneic Mouse Models (Tumor growth monitoring) InVivo->Step4 Step5 5. Immune Profiling of TME (Flow cytometry, IHC for CD8+ T cells, cytokines) Step4->Step5 Step6 6. Combination Therapy Studies (e.g., with anti-PD-1/PD-L1, chemotherapy) Step5->Step6

Frequently Asked Questions & Troubleshooting

Based on common challenges in drug development, here are some potential FAQs.

Q1: Our ENPP1 inhibitor shows good efficacy in vitro but fails in mouse models. What could be the reason?

  • A: This can be due to poor pharmacokinetic (PK) properties, such as rapid systemic clearance or insufficient exposure in the tumor tissue. Consider reformulating the inhibitor or exploring a compound with a longer tumor residence time, a key feature of inhibitors like STF-1623 [7]. Additionally, verify the model's relevance by confirming high ENPP1 expression in the tumor cell line used [3].

Q2: Why is targeting ENPP1 considered superior to using direct STING agonists?

  • A: Direct STING agonists often have poor bioavailability (requiring intratumoral injection) and can cause severe systemic inflammatory toxicity upon systemic administration [4] [6]. Inhibiting ENPP1 leverages the body's naturally produced cGAMP, resulting in a more controlled and localized activation of the STING pathway within the tumor microenvironment, which is safer and potentially more effective [7].

Q3: Which cancer types are the most promising candidates for ENPP1 inhibitor therapy?

  • A: Cancers with high ENPP1 expression and "cold" tumor microenvironments are prime candidates. Bioinformatics and patient data suggest these include triple-negative breast cancer (TNBC), colorectal carcinoma, hepatocellular carcinoma, lung squamous carcinoma, ovarian carcinoma, and bladder cancer [4] [1] [3].

Q4: How can we best demonstrate target engagement and mechanism of action for our inhibitor in experiments?

  • A: Key experiments include:
    • Measuring a decrease in extracellular cGAMP hydrolysis and a corresponding increase in downstream markers like phospho-STING, type I interferons (e.g., IFN-β), or interferon-stimulated genes (e.g., CXCL10) in co-culture systems [4] [3].
    • Demonstrating enhanced infiltration and activation of CD8+ T cells in treated tumors via flow cytometry or immunohistochemistry [3].
    • Showing that the inhibitor's effects are reversed by knocking down ENPP1 or STING, confirming target specificity.

References

ENPP1-IN-17 minimizing T-cell death in tumor microenvironment

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 Biology & Role in the Tumor Microenvironment

1. What is the primary mechanism by which ENPP1 inhibition minimizes T-cell death?

ENPP1 inhibition protects T-cells through a dual mechanism centered on preserving the immunostimulatory molecule (2',3')-cGAMP. The table below outlines the key processes.

Mechanism Effect on Tumor Microenvironment Outcome for T-Cells
Inhibition of cGAMP hydrolysis [1] Increased extracellular cGAMP levels; enhanced STING pathway activation in Antigen-Presenting Cells (APCs). Enhanced T-cell priming and activation; increased tumor infiltration [1] [2].
Reduction of Immunosuppressive Adenosine [3] Lower levels of adenosine, a key immune suppressor. Relief of adenosine-mediated suppression; enhanced effector T-cell function [3].
Prevention of T-cell Intrinsic Metabolic Dysregulation [4] (In autoimmunity context) Blocks ENPP1-sensed cytosolic mtDNA from driving aberrant glycolysis. Preserves normal metabolic regulation and prevents mal-differentiation [4].

2. What is the evidence that ENPP1 inhibitors do not cause systemic toxicity or T-cell apoptosis?

Experimental Protocols for Validating ENPP1 Inhibitor Activity

The following protocols are compiled from methodologies used in recent publications to assess ENPP1 function and inhibitor efficacy.

Protocol 1: Evaluating cGAS-STING Pathway Activation

This protocol measures the downstream effects of cGAMP stabilization following ENPP1 inhibition [1] [2].

  • Objective: To confirm that the ENPP1 inhibitor increases cGAMP levels and activates the STING-type I interferon pathway.
  • Materials:
    • Cell lines: Reporter cell lines (e.g., THP-1 with ISG-responsive luciferase) or murine bone marrow-derived dendritic cells (BMDCs).
    • Co-culture system: Tumor cells (e.g., MC38, CT26) + BMDCs.
    • Key reagents: ENPP1 inhibitor (e.g., ISM5939), interferon-beta (IFN-β) ELISA kit, primers for ISGs (e.g., Cxcl10).
  • Method Details:
    • Stimulation: Treat your co-culture system or cancer cell line with the ENPP1 inhibitor. A positive control (e.g., transfection with cGAMP) and a negative control (vehicle) are essential.
    • Downstream Analysis:
      • IFN-β Quantification: Collect cell culture supernatant after 24 hours. Measure IFN-β production using a commercial ELISA kit [2].
      • ISG Expression Analysis: After 6-8 hours, extract total RNA from cells. Perform RT-qPCR to measure the expression of interferon-stimulated genes (ISGs) like CXCL10 [1] [2].
  • Troubleshooting:
    • Low Signal: Ensure your tumor cell line has high cGAS expression and generates sufficient cGAMP. Pre-treating tumor cells with a DNA-damaging agent (e.g., chemotherapy) can enhance cytosolic DNA and cGAMP production.
    • High Background: Include controls to rule out non-specific STING activation from bacterial contamination.
Protocol 2: Assessing T-Cell Mediated Cytotoxicity In Vitro

This protocol tests the functional outcome of ENPP1 inhibition on T-cell activity [2].

  • Objective: To determine if ENPP1 inhibition enhances the ability of T-cells to kill target tumor cells.
  • Materials:
    • Cells: Activated CD8⁺ T-cells (primary or ovalbumin-specific OT-I) and target tumor cells (e.g., MB49-OVA or B16-OVA).
    • Key reagents: ENPP1 inhibitor, flow cytometry antibodies for T-cell markers (CD8, CD69) and cytotoxicity markers (Granzyme B, CD107a).
  • Method Details:
    • Co-culture: Co-culture T-cells with target tumor cells at a suitable effector-to-target ratio (e.g., 10:1) in the presence of the ENPP1 inhibitor or vehicle.
    • Flow Cytometry Analysis:
      • T-cell Activation: After 24 hours, stain T-cells for surface activation markers like CD69.
      • Cytotoxicity Measurement: Use a fluorescent dye (e.g., CFSE) to label target cells and a viability dye (e.g., 7-AAD) to quantify dead target cells via flow cytometry. Alternatively, measure Granzyme B levels in T-cells or CD107a degranulation.
  • Troubleshooting:
    • Low Cytotoxicity: Verify the antigen-specificity of your T-cells. Re-optimize the effector-to-target ratio. Ensure the tumor cell line expresses the antigen and MHC-I molecules.
Protocol 3: In Vivo Syngeneic Tumor Model for Combination Therapy

This is a standard in vivo model for evaluating the efficacy of ENPP1 inhibitors in an immunocompetent host [1] [3].

  • Objective: To test the anti-tumor effect of an ENPP1 inhibitor, both as a monotherapy and in combination with an anti-PD-1/PD-L1 antibody.
  • Materials:
    • Mice: C57BL/6 or BALB/c mice.
    • Cell line: Syngeneic tumor cell lines like MC38 (C57BL/6) or CT26 (BALB/c).
    • Reagents: ENPP1 inhibitor (e.g., ISM5939), anti-PD-1/PD-L1 antibody, isotype control antibody.
  • Method Details:
    • Tumor Inoculation: Inject tumor cells subcutaneously into the flank of mice.
    • Treatment: Once tumors are palpable (~50-100 mm³), randomize mice into treatment groups:
      • Group 1: Vehicle control
      • Group 2: anti-PD-1/PD-L1 antibody
      • Group 3: ENPP1 inhibitor
      • Group 4: ENPP1 inhibitor + anti-PD-1/PD-L1 antibody
    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor mouse body weight to assess toxicity.
    • Endpoint Analysis: At the end of the study, harvest tumors for analysis:
      • Immune Cell Infiltration: Use flow cytometry to quantify tumor-infiltrating CD8⁺ and CD4⁺ T-cells, Tregs, and M1/M2 macrophages.
      • IHC/IF: Perform immunohistochemistry or immunofluorescence for CD8 on tumor sections [2].
  • Troubleshooting:
    • No Synergistic Effect: The combination effect is model-dependent. Confirm that your chosen model is resistant to anti-PD-1 monotherapy. Ensure the dosing schedule and route (oral for ISM5939) are optimal.

Troubleshooting Common Experimental Issues

Q1: My ENPP1 inhibitor is not showing efficacy in the syngeneic model. What could be wrong?

  • Check the Model: Confirm that your tumor model has a high level of chromosomal instability (CIN+), as these tumors rely on the cGAS-STING pathway and are more likely to respond to ENPP1 inhibition [3]. Models like MC38 and CT26 are well-validated.
  • Verify Compound PK/PD: Ensure your dosing regimen achieves sufficient target coverage. Poor oral bioavailability or rapid clearance can hinder efficacy [1].

Q2: I do not observe an increase in T-cell infiltration after treatment. How can I investigate this?

  • Measure Chemokines: Analyze tumor lysates or supernatant for the chemokines CXCL10 and CCL5, which are critical for T-cell recruitment. ENPP1 inhibition should upregulate them via STING activation [2].
  • Examine Upstream Signaling: Use Western Blot to confirm that STING signaling is activated in your tumor samples. Look for phosphorylation of STING and IRF3 [2].

Q3: The inhibitor shows cytotoxic effects in my in vitro T-cell culture. Is this expected?

  • Unexpected Effect: A specific ENPP1 inhibitor should not directly kill T-cells. This suggests potential off-target toxicity.
  • Action: Re-evaluate the selectivity of your compound. Check for activation of apoptosis markers (e.g., Caspase-3) and compare the cytotoxic effect to a validated control inhibitor [6] [1].

ENPP1 Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the key mechanism of action of ENPP1 and how its inhibition promotes T-cell survival and anti-tumor immunity.

G cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_apc Antigen-Presenting Cell (APC) CytosolicDNA Cytosolic DNA (Damage, CIN+) cGAS cGAS CytosolicDNA->cGAS cGAMP_int cGAMP cGAS->cGAMP_int Export Export cGAMP_int->Export cGAMP_ext cGAMP Export->cGAMP_ext Transport STING STING cGAMP_ext->STING Binds & Activates ENPP1 ENPP1 ENPP1->cGAMP_ext  Hydrolyzes AMP AMP ENPP1->AMP Inhibitor ENPP1 Inhibitor (e.g., ISM5939) Inhibitor->ENPP1  Inhibits ATP ATP ATP->ENPP1 Adenosine Adenosine (Immunosuppressive) AMP->Adenosine TcellInfiltration Enhanced Priming, Infiltration & Cytotoxicity Adenosine->TcellInfiltration Suppresses TcellDeath T-cell Death/Exhaustion Adenosine->TcellDeath IFN Type I IFN & Chemokines (e.g., CXCL10) STING->IFN IFN->TcellInfiltration

References

ENPP1 Inhibitors in Development for Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Type / Approach Key Findings & Mechanisms Development Stage
ISM5939 [1] Oral, small-molecule inhibitor (AI-designed) Inhibits cGAMP hydrolysis, activates STING/type-I IFN pathway, synergizes with anti-PD-1 and chemotherapy [1]. Preclinical (as of 2025)
STF-1623 [2] Small-molecule inhibitor Blocks ENPP1 with ultralong drug-target residence time; activates innate immunity in "cold" tumors [2]. Phase I clinical trials imminent (as of 2025) [2]
Anti-ENPP1 Antibodies [3] Human Antibodies (17 & 3G12) Used to create ADCs, CAR T-cells, and bispecific T-cell engagers; shown to kill ENPP1-expressing cells in vitro [3]. Research phase

ENPP1 Mechanism and Role in Cancer Immunotherapy

To help visualize the core mechanism of action that these inhibitors target, the following diagram illustrates the role of ENPP1 in the tumor microenvironment and how its inhibition can stimulate an anti-tumor immune response.

ENPP1_Inhibition_Mechanism ENPP1 Inhibitor Mechanism in Tumor Immunity cluster_tumor_cell Tumor Cell cluster_apc Antigen Presenting Cell (APC) Tumor_DNA Genomic Instability & Cytosolic DNA cGAS cGAS Sensor Tumor_DNA->cGAS cGAMP_production cGAMP Production cGAS->cGAMP_production cGAMP_export cGAMP Export cGAMP_production->cGAMP_export cGAMP_degradation cGAMP Degradation cGAMP_export->cGAMP_degradation Substrate cGAMP_import cGAMP Import cGAMP_export->cGAMP_import Extracellular cGAMP ENPP1 ENPP1 Protein ENPP1->cGAMP_degradation Hydrolyzes STING STING Protein cGAMP_import->STING TypeI_IFN Type-I Interferon Production STING->TypeI_IFN T_cell_activation T-cell Activation & Tumor Infiltration TypeI_IFN->T_cell_activation Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Blocks

As shown in the diagram, ENPP1 acts as a key innate immune checkpoint by degrading the immunostimulatory molecule cGAMP [1] [2]. Inhibiting ENPP1 allows cGAMP to accumulate and activate the STING pathway in immune cells, turning "cold" tumors "hot" and promoting anti-tumor immunity [1] [2].

A Framework for Your Technical Support Center

While specific data on ENPP1-IN-17 is unavailable, you can structure your troubleshooting guides and FAQs around the following core principles derived from the research on other ENPP1 inhibitors:

  • Mechanism-Based Troubleshooting: If an experiment fails to show immune activation, use the pathway diagram to check each logical step. Verify the efficiency of ENPP1 inhibition in your system first, then measure downstream cGAMP levels and STING pathway activation.
  • Dose Optimization Strategy: The literature suggests that ENPP1 inhibitors are most effective in combination with other therapies [1]. Your dose-finding studies should, therefore, explore synergistic doses with standards of care like anti-PD-1/PD-L1 antibodies or chemotherapy, rather than just a maximum tolerated dose (MTD) of the single agent.
  • Handling Variable Responses: Research indicates that ENPP1 is overexpressed in many solid tumors (e.g., breast, lung, ovarian), but its expression and correlation with the STING pathway can vary [1] [4]. An essential troubleshooting step is to confirm ENPP1 expression levels in your specific tumor model.

References

A Framework for Profiling ENPP Inhibitor Specificity

Author: Smolecule Technical Support Team. Date: February 2026

A rigorous assessment of inhibitor specificity involves multiple experimental approaches. The core strategy is to first determine the compound's activity against purified enzymes, and then confirm its selectivity in a cellular context.

The experimental workflow for determining inhibitor specificity typically follows a logical progression from biochemical to cellular assays, as outlined below.

G Start Start: Specificity Assessment Biochem Biochemical Assays (Purified ENPP1 & ENPP3) Start->Biochem CellBased Cell-Based Assays (ENPP1/3 expressing cells) Biochem->CellBased Functional Functional Assays (cGAS-STING signaling) CellBased->Functional DataSynth Data Synthesis & Conclusion Functional->DataSynth

Biochemical Assays with Purified Proteins

The most direct method is to test the inhibitor against purified, recombinant ENPP1 and ENPP3 proteins.

  • Key Experimental Protocol: In Vitro Phosphodiesterase Activity Assay
    • Objective: To measure the direct inhibitory effect of ENPP1-IN-17 on the enzymatic activity of ENPP1 and ENPP3.
    • Materials:
      • Recombinant human ENPP1 and ENPP3 proteins (extracellular domains). These can be purchased or expressed and purified as described in [1].
      • A suitable substrate, such as 2',3'-cGAMP (a native substrate for ENPP1) or a synthetic chromogenic/fluorogenic substrate like pNP-TMP (p-nitrophenyl-TMP) [2].
      • Your compound, ENPP1-IN-17.
    • Method:
      • Incubate a fixed concentration of each ENPP protein with a range of concentrations of ENPP1-IN-17 in an appropriate reaction buffer.
      • Initiate the reaction by adding the substrate.
      • Measure the reaction product over time. For cGAMP, this could be the decrease in substrate via HPLC or the increase in AMP using a coupled enzymatic system. For pNP-TMP, measure the absorbance of the released p-nitrophenol.
      • Calculate the enzyme velocity at each inhibitor concentration.
    • Data Analysis: Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for ENPP1 and ENPP3. A selective ENPP1 inhibitor will have a significantly lower IC₅₀ for ENPP1 than for ENPP3.
Cell-Based Assays

After biochemical characterization, confirm selectivity in a more physiologically relevant system using cells that express ENPP1 or ENPP3.

  • Key Experimental Protocol: Cellular cGAMP Hydrolysis Assay
    • Objective: To verify that ENPP1-IN-17 selectively blocks ENPP1 activity on the cell surface.
    • Materials:
      • Cell lines: Use isogenic models where possible.
        • ENPP1-Expressing Cells: e.g., HepG2 (human hepatoma) or A549 (lung adenocarcinoma) [1].
        • ENPP3-Expressing Cells: e.g., Cells engineered to overexpress ENPP3, or basophils/mast cells which naturally express high levels of ENPP3 [3].
      • Fluorescently or radio-labeled cGAMP.
    • Method:
      • Culture the different cell types.
      • Pre-treat cells with ENPP1-IN-17 or a vehicle control.
      • Add labeled cGAMP to the culture medium.
      • After incubation, measure the degradation of cGAMP in the supernatant (e.g., via TLC or HPLC) or the accumulation of the hydrolysis product (AMP) inside the cells.
    • Data Analysis: Compare the percentage of cGAMP hydrolysis inhibition by ENPP1-IN-17 in ENPP1-expressing cells versus ENPP3-expressing cells.
Functional Downstream Assays

Ultimately, the goal of inhibiting ENPP1 is often to modulate the cGAS-STING pathway. A specificity assay can be designed based on this downstream signaling.

  • Key Experimental Protocol: STING Pathway Activation Assay
    • Objective: To determine if ENPP1-IN-17 potentiates STING signaling specifically in the presence of ENPP1.
    • Materials:
      • Reporter cell lines (e.g., THP-1, HEK293T) stably expressing a STING-driven luciferase or GFP reporter.
      • Transfer these reporter cells with cGAMP to mimic the natural pathway activation.
    • Method:
      • Co-culture the STING reporter cells with either:
        • a) Cells overexpressing ENPP1
        • b) Cells overexpressing ENPP3
        • c) Control cells (empty vector)
      • Treat the co-culture system with ENPP1-IN-17.
      • Add exogenous cGAMP to the medium. ENPP1/3 on the overexpressing cells will degrade it, reducing reporter activity.
      • Measure reporter signal (e.g., luminescence). Effective and specific ENPP1 inhibition will rescue the signal only in co-cultures with ENPP1-expressing cells.
    • Data Analysis: The signal recovery in the presence of the inhibitor is a direct measure of its potency and selectivity in a functional cellular microenvironment [3].

Structural Basis for Specificity and Troubleshooting

Understanding the structural differences between ENPP1 and ENPP3 can help rationalize your experimental results and troubleshoot a lack of specificity.

Feature ENPP1 ENPP3 Implication for Inhibitor Design
Overall Structure Type II transmembrane protein with two SMB domains, a PDE domain, and a nuclease-like domain [4]. Similar domain architecture to ENPP1 [4]. High structural similarity makes achieving selectivity challenging.
Substrate Binding Pocket Unique residues lining the pocket that differ from ENPP3. Unique residues lining the pocket that differ from ENPP1 [4]. Key to specificity. Inhibitors should be designed to exploit subtle differences in size, charge, and hydrophobicity here.
Role of SMB Domains Contributes to homodimerization and trafficking [4]. Contributes to homodimerization; physiological importance unclear [4]. Less critical for small-molecule inhibitor binding, which typically targets the catalytic site.
Frequently Asked Questions (FAQs)

Q1: My inhibitor shows good cellular activity but poor selectivity in biochemical assays. What could be the reason? This could be due to differences in cell membrane permeability or local concentration effects. The inhibitor might be efficiently taken up by one cell type but not another, or it could be metabolized to an active form differently in each cell line. Always corroborate biochemical data with cell-based assays.

Q2: I cannot find a commercially available cell line that exclusively expresses ENPP3 without ENPP1. What should I do? The best practice is to create an isogenic system for a clean comparison. Generate a pair of cell lines (e.g., HEK293) by:

  • Creating an ENPP1/ENPP3 double-knockout line using CRISPR-Cas9.
  • Stably transducing this knockout line with either human ENPP1 or ENPP3 expression constructs. This ensures the only difference in the system is the ENPP isoform being expressed [1].

Q3: Are there any known selective ENPP1 inhibitors I can use as a positive control? Yes, recent publications describe compounds with reported selectivity. The AI-designed inhibitor ISM5939 is described as a highly selective, orally bioavailable ENPP1 inhibitor [3]. The compound E-3 (NCI-14465) has also been validated as a lead ENPP1 inhibitor in biochemical and macrophage assays [2]. Acquiring these as benchmark compounds would be highly valuable for your study.

References

ENPP1-IN-17 resistance mechanisms in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1-Mediated Resistance Mechanisms in Cancer

ENPP1 promotes therapy resistance through multiple biological pathways. The table below summarizes the key mechanisms and the cancers in which they are observed.

Mechanism of Resistance Brief Description Relevant Cancers
Immunosuppressive TME Hydrolyzes extracellular cGAMP, inhibiting STING-type I IFN signaling and creating an "immune-cold" TME [1] [2] [3]. Triple-negative breast cancer (TNBC), gastric, colorectal, lung, ovarian [1] [2].
Drug Efflux & CSC Phenotype Upregulates ABCG2 transporter, increasing chemotherapeutic drug efflux and promoting Cancer Stem Cell (CSC) properties [4] [5]. Breast cancer [5].
Proteasome-Mediated Stabilization Protein stability is increased due to downregulated 26S proteasome activity in CSCs, leading to ENPP1 accumulation [5]. Breast cancer [5].
Apoptosis Resistance Modulates expression of apoptotic markers (e.g., ↓BAX/Caspase-3, ↑Bcl-2) to suppress cell death [6]. Bladder cancer [6].
Direct Chemotherapy Resistance High expression is linked to resistance to drugs like gemcitabine and cytarabine [6]. Bladder cancer [6].

Experimental Guide: Investigating ENPP1 Function

Here are detailed methodologies for key experiments to study ENPP1's role in cancer resistance.

Assessing ENPP1 Expression
  • Objective: To determine ENPP1 expression levels in tumor vs. normal tissues.
  • Protocol:
    • RNA Extraction & qPCR: Extract total RNA from frozen tissue or cell lines using a kit. Reverse-transcribe to cDNA and perform qPCR with primers for ENPP1 and a housekeeping gene (e.g., GAPDH). Calculate relative expression using the 2–ΔΔCt method [7].
    • Protein Extraction & Western Blotting: Lyse tissues/cells in RIPA buffer. Separate proteins via SDS-PAGE, transfer to a membrane, and incubate with anti-ENPP1 and anti-β-actin (loading control) antibodies. Detect using HRP-conjugated secondary antibodies and visualize [6] [7].
    • Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded (FFPE) tissue sections. Perform antigen retrieval, incubate with anti-ENPP1 antibody, and detect with a labeled secondary antibody to visualize protein localization [6].
Functional Assays for Aggressive Phenotypes
  • Objective: To evaluate the functional impact of ENPP1 on malignancy.
  • Protocol:
    • Proliferation Assay: Use the Cell Counting Kit-8 (CCK-8). Seed cells in 96-well plates, treat with compounds, and measure absorbance at 450nm daily to chart growth curves [6].
    • Migration Assay (Wound Healing): Create a confluent cell monolayer. Scratch a "wound" with a pipette tip, wash away debris, and capture images at 0, 24, and 48 hours to measure gap closure [6].
    • Apoptosis Assay via Western Blot: Analyze protein lysates for key markers: decreased pro-apoptotic BAX and Cleaved Caspase-3, and increased anti-apoptotic Bcl-2 [6].
Profiling the Immune Microenvironment
  • Objective: To analyze ENPP1's role in immune evasion.
  • Protocol:
    • Bioinformatic Analysis: Use datasets like TCGA. Employ tools such as CIBERSORT to deconvolute RNA-seq data and quantify infiltration levels of various immune cells (e.g., CD8+ T cells, M2 macrophages). Correlate these levels with ENPP1 expression [6].
    • Flow Cytometry: Dissociate fresh tumor tissues into single-cell suspensions. Stain cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD8, CD68, CD163) and analyze to determine immune population percentages [6].

FAQs and Troubleshooting

  • Q1: Our ENPP1 inhibitor shows poor efficacy in a murine model. What could be the reason?

    • A1: This could be due to several factors. First, verify that your tumor model is "immune-cold" and has high ENPP1 expression, as models with low ENPP1 may not respond. Second, check the pharmacokinetics of your inhibitor, particularly its bioavailability and half-life. Finally, consider combination therapy, as ENPP1 inhibitors are known to synergize with anti-PD-1/PD-L1 therapy or certain chemotherapies to overcome resistance [1] [3].
  • Q2: We see variable ENPP1 expression in our patient-derived samples. How should we proceed?

    • A2: ENPP1 expression is heterogeneous. Stratify your samples into "ENPP1-high" and "ENPP1-low" groups based on a predefined cutoff (e.g., median expression) for your analysis. Furthermore, use single-cell RNA sequencing or spatial transcriptomics to identify which specific cell types (e.g., cancer cells, cancer-associated fibroblasts) express ENPP1 within the tumor, as this has functional implications [6] [1].
  • Q3: How can we confirm that resistance is specifically mediated by ENPP1's enzymatic activity?

    • A3: Use a combination of genetic and pharmacological tools. Genetically, create stable ENPP1-knockdown (knockout) and ENPP1-overexpressing cell lines. Pharmacologically, use a well-characterized, potent ENPP1 inhibitor. If both knockdown and inhibitor treatment produce the same phenotype (e.g., increased cGAMP, reduced tumor growth), it confirms the role of its enzymatic function [6] [3].

Key Signaling Pathway

The diagram below illustrates the core mechanism of how ENPP1 confers an immunosuppressive tumor microenvironment, a primary resistance mechanism.

G CancerCell Cancer Cell (DNA Damage) cGAS cGAS Activation CancerCell->cGAS cGAMP_i cGAMP (Intracellular) cGAS->cGAMP_i Export Export cGAMP_i->Export cGAMP_e cGAMP (Extracellular) Export->cGAMP_e ENPP1 ENPP1 Hydrolyzes cGAMP cGAMP_e->ENPP1  Substrate STING STING Pathway (in Immune Cells) cGAMP_e->STING Bypasses Inhibition Degraded Degraded Product ENPP1->Degraded Suppressed Suppressed Immune Response ENPP1->Suppressed Results in Immune Type I IFN Production & T-cell Activation STING->Immune Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Blocks

References

ENPP1 Inhibition: Mechanisms & Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the core mechanisms of ENPP1 inhibition is crucial for anticipating its therapeutic effects and potential toxicities.

  • Primary Mechanism: ENPP1 is a key innate immune checkpoint. It hydrolyzes extracellular 2',3'-cGAMP, a potent endogenous activator of the STING pathway. By inhibiting ENPP1, cGAMP accumulates, leading to sustained STING activation in antigen-presenting cells (like dendritic cells). This enhances anti-tumor immunity by promoting type I interferon production and T-cell priming [1] [2].
  • Combination Rationale with ICI: ENPP1 inhibition reverses an immunosuppressive tumor microenvironment. Preclinical models show it can synergize with anti-PD-1/PD-L1 therapy by activating innate immunity and reversing ICI resistance, making "cold" tumors "hot" [1] [2].
  • Theoretical Toxicity Concerns: The main theoretical risk is excessive immune activation and systemic inflammation due to uncontrolled STING pathway activation, which could mimic cytokine release syndrome. However, research suggests that ENPP1 inhibition provides a more controlled and localized STING activation compared to direct STING agonists, potentially offering a better safety profile [2].

The diagram below illustrates this core mechanism and the logic behind its synergy with immune checkpoint inhibitors.

architecture cluster_cancer_cell Cancer Cell cluster_tme Extracellular Space / TME cluster_apc Antigen Presenting Cell (APC) TumorDNA Tumor DNA (cytosolic) cGAS cGAS Enzyme TumorDNA->cGAS  Activates cGAMP 2',3'-cGAMP cGAS->cGAMP  Produces ENPP1 ENPP1 Protein cGAMP->ENPP1  Hydrolyzes STING STING Protein cGAMP->STING  Activates Degraded_cGAMP Degraded cGAMP (5'-AMP, 2'-AMP, etc.) ENPP1->Degraded_cGAMP Type1_IFN Type I Interferon Response STING->Type1_IFN Tcell_Priming Enhanced T-cell Priming Type1_IFN->Tcell_Priming ENPP1_IN_17 ENPP1-IN-17 ENPP1_IN_17->ENPP1  Inhibits Anti_PD1 Anti-PD-1 Therapy Anti_PD1->Tcell_Priming  Removes T-cell Inhibition

Theoretical Toxicity Framework & Monitoring Parameters

The table below outlines potential adverse effects and monitoring strategies based on the biological role of ENPP1. These are derived from preclinical studies and the known functions of the target.

Theoretical Toxicity Proposed Underlying Mechanism Suggested Monitoring Parameters (Preclinical/Clinical)
Systemic Inflammatory Response Excessive STING activation leading to cytokine release [1] [2]. Cytokine levels (e.g., IFN-γ, TNF-α, IL-6), body temperature, CRP.
Immune-Related Adverse Events (irAEs) Enhanced T-cell infiltration and activity in non-tumor tissues, similar to ICI therapy [2]. Clinical signs of colitis, dermatitis, hepatitis; amylase/lipase, troponin.
Impact on Bone Metabolism ENPP1's established role in regulating tissue calcification and bone mineralization [3] [4]. Serum Pi/PPi levels, bone mineral density (BMD) scans (long-term).
Off-target Inhibition Potential interaction with other phosphodiesterases due to structural similarities. Broad-spectrum biochemical profiling, organ function tests.

Experimental Workflow for Preclinical Toxicity Assessment

For researchers investigating ENPP1-IN-17, here is a proposed experimental workflow to systematically evaluate toxicity and combination therapy efficacy in vivo.

workflow cluster_mono Monotherapy Phase cluster_combo Combination Phase cluster_analysis Integrated Analysis Start 1. Establish Tumor Model A 2. Dose-Finding Monotherapy Start->A B 3. Assess Single-Agent Toxicity A->B C 4. Initiate Combination Therapy B->C D 5. Evaluate Efficacy & Safety C->D E 6. Analyze Biomarkers D->E

Detailed Experimental Protocols:

  • Establish Tumor Model: Use immunocompetent murine syngeneic models (e.g., 4T1 for breast cancer, CT26 for colon cancer) to study immune-mediated effects and toxicity [2].
  • Dose-Finding Monotherapy:
    • Procedure: Treat tumor-bearing mice with a range of ENPP1-IN-17 doses (e.g., 10-100 mg/kg) administered orally or via intraperitoneal injection.
    • Duration: Daily dosing for 2-3 weeks.
    • Endpoint (Efficacy): Monitor tumor volume and assess intra-tumoral cGAMP levels and interferon-stimulated gene (ISG) expression via PCR to confirm target engagement [2].
  • Assess Single-Agent Toxicity:
    • Clinical Monitoring: Record daily body weight, food/water intake, and overall activity.
    • Blood Collection: Collect serum at the end of the study to assess standard biochemistry (liver enzymes ALT/AST, creatinine) and pro-inflammatory cytokines (IFN-γ, TNF-α) via ELISA [1].
    • Histopathology: Perform H&E staining on major organs (liver, kidney, colon, heart, lung) to identify any immune cell infiltration or tissue damage [5].
  • Initiate Combination Therapy:
    • Procedure: Once the maximum tolerated dose (MTD) of ENPP1-IN-17 is established, combine it with a sub-therapeutic or therapeutic dose of an anti-PD-1 antibody (e.g., 5-10 mg/kg, intraperitoneally, twice weekly) [2].
  • Evaluate Efficacy & Safety:
    • Efficacy Metrics: Tumor volume measurement and survival analysis.
    • Immune Monitoring: Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry (CD8+/CD4+ T cells, Tregs, MDSCs) and immunohistochemistry.
    • Safety Re-assessment: Repeat all toxicity assessments from Step 3 to identify any synergistic or additive toxicities from the combination.
  • Analyze Biomarkers:
    • Correlative Analysis: Integrate efficacy data with toxicity and biomarker data (e.g., cytokine levels, TIL subsets) to identify potential predictive biomarkers for both response and toxicity.

Frequently Asked Questions (FAQs)

Q1: How does the toxicity profile of ENPP1 inhibitors theoretically compare to direct STING agonists? ENPP1 inhibitors are hypothesized to have a more favorable toxicity profile. Direct STING agonists often cause severe, systemic inflammatory responses after intravenous administration. In contrast, ENPP1 inhibition leads to a more gradual and localized accumulation of endogenous cGAMP, potentially resulting in controlled and sustained STING activation within the tumor microenvironment, which may minimize systemic toxicity [2].

Q2: What is a key pharmacokinetic property to check for an ENPP1 inhibitor to reduce toxicity risk? Cell impermeability is a desirable characteristic. A cell-impermeable ENPP1 inhibitor acts exclusively on extracellular ENPP1, preventing the disruption of intracellular nucleotide pools and potentially avoiding off-target effects and cellular toxicity. Some inhibitors in development (e.g., STF-1623) are designed with this property [1].

Q3: Our in vivo data shows weight loss in the combination therapy group. What are the next steps? This is a critical finding. The next steps should be:

  • Dose Titration: De-escalate the dose of both ENPP1-IN-17 and the anti-PD-1 agent to find a safer, effective combination.
  • Comprehensive Serum Analysis: Check for elevated pro-inflammatory cytokines (e.g., IL-6, IFN-γ) to confirm an exaggerated immune response.
  • Tissue Examination: Conduct thorough histopathological analysis of the gastrointestinal tract, as weight loss is commonly associated with immune-mediated colitis in ICI combinations.

References

ENPP1-IN-17 tumor growth reduction vs standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Research Context on ENPP1 Inhibition

Despite the lack of data on ENPP1-IN-17, recent research firmly establishes ENPP1 as a promising immuno-oncology target. Inhibiting this protein is a validated strategy to reduce tumor growth, which provides context for the development of compounds like ENPP1-IN-17.

  • ENPP1's Role in Cancer: ENPP1 is an innate immune checkpoint protein. It hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a messenger that activates the STING pathway and promotes anti-tumor immunity. By degrading cGAMP, ENPP1 suppresses the immune response within the tumor microenvironment, allowing cancers to evade attack [1] [2] [3].
  • Mechanism of Action: Inhibiting ENPP1 increases cGAMP levels, leading to sustained STING pathway activation. This enhances the body's natural anti-tumor immune response, making ENPP1 inhibitors particularly promising for treating "immune-cold" tumors that are resistant to conventional immunotherapies [1] [2].

The following diagram illustrates this core mechanism and the therapeutic strategy of its inhibition.

architecture Cytosolic_DNA Cytosolic DNA cGAS cGAS Enzyme Cytosolic_DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING Pathway cGAMP->STING Transports to Neighboring Cells ENPP1 ENPP1 Enzyme cGAMP->ENPP1 Substrate IFN Type I IFN Production STING->IFN Anti_Tumor Anti-Tumor Immunity IFN->Anti_Tumor Inactive_Met Inactive Metabolites ENPP1->Inactive_Met Immune_Supp Immune Suppression Inactive_Met->Immune_Supp Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

Alternative ENPP1 Inhibitors in Research

While data on ENPP1-IN-17 is unavailable, the table below summarizes other ENPP1-targeting modalities documented in recent scientific literature. This illustrates the active development in this field.

Therapeutic Modality Example(s) Key Characteristics & Reported Findings
Small Molecule Inhibitor ISM5939 (orally available), other early-phase candidates (TXN10128, RBS2418) [1] [2] Orally bioavailable; designed via generative AI; synergizes with anti-PD-1 therapy and chemotherapy in mouse models; reported to avoid toxic systemic cytokine release [1] [2].
Biologic Inhibitors (Antibodies) VH domain inhibitors, Human IgG1 antibodies (e.g., 17, 3G12) [3] [4] Allosteric inhibition mechanism (VH domain); can be engineered into multi-specific formats (e.g., bispecific T-cell engagers) and CAR-T cells [3] [4].
Antibody-Drug Conjugates (ADCs) ADCs based on anti-ENPP1 IgG1 antibodies [4] Deliver cytotoxic payloads directly to ENPP1-expressing cancer cells; demonstrated potent cell killing in vitro [4].

How to Proceed with Your Investigation

Given that the specific data for ENPP1-IN-17 is not in the public domain, you may need to take the following steps to complete your comparison guide:

  • Consult Specialized Resources: Directly search patent databases (such as the USPTO or WIPO) or commercial scientific databases (like SciFinder or Integrity) using "ENPP1-IN-17" as the precise query. This compound likely exists in a patent or early commercial vendor catalog.
  • Refine Your Search Strategy: If the above does not yield results, the compound may be too early-stage or known by a different internal code. Broadening your search to general "ENPP1 inhibitor" preclinical data may provide useful comparative benchmarks.
  • Evaluate the Available Evidence: For a rigorous guide, structuring your comparison around the well-documented modalities in the table above, while acknowledging the absence of public data on ENPP1-IN-17, would be the most scientifically sound approach.

References

ENPP1-IN-17 immune activation compared to checkpoint inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 Inhibitors in Development

The following table lists ENPP1 inhibitors that have been reported in recent scientific literature, highlighting their mechanisms and developmental stages.

Inhibitor Name Type / Origin Key Characteristics / Proposed Advantages Reported Experimental Evidence Context / Source

| VH Domain Inhibitors (e.g., VH27) | Biologic (Single-domain antibody) | - Allosteric inhibition of cGAMP & ATP hydrolysis.

  • Can be engineered into bispecific formats (e.g., with anti-PD-L1). | - Cryo-EM structure confirmed allosteric binding.
  • Cellular activity in osteosarcoma models. | [1] | | STF-1623 (CM-3163) | Small Molecule | - Ultralong tumor residence time; rapid systemic clearance.
  • Synergizes with radiation, anti-PD-1/PD-L1. | - Robust anti-tumor and anti-metastatic effects in multiple syngeneic mouse models. | [2] [3] | | ISM5939 | Small Molecule (AI-designed) | - Orally bioavailable; high selectivity.
  • Activates STING in antigen-presenting cells without toxic inflammation. | - Synergizes with anti-PD-1 and chemotherapy in murine models. | [4] | | TXN10128 | Small Molecule | - Orally administered. | - Shows synergistic growth inhibition with anti-PD-L1 in a preclinical colon cancer model. | [2] | | AVA-NP-695 | Small Molecule | - Orally bioavailable. | - Potent monotherapy effect in breast cancer models. | [2] |

Key Experimental Methodologies for ENPP1 Inhibitors

To help you evaluate this class of drugs, here are the core experimental protocols used in the studies to generate the data summarized above.

  • In Vitro Enzymatic Assays: These measure the direct inhibitory effect on ENPP1's hydrolysis of substrates like cGAMP or ATP. A common method is a luciferase-based functional assay that monitors the depletion of ATP or cGAMP, allowing for the calculation of inhibition constants (Ki or IC50) [1].
  • Binding Kinetics Analysis: Techniques like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) are used to determine the binding affinity (KD) and kinetics (association rate Kon, dissociation rate Koff) of inhibitors to the ENPP1 protein, which can predict tumor residence time [3].
  • In Vivo Syngeneic Tumor Models: Mice are implanted with rodent cancer cells. After tumor establishment, they are treated with the inhibitor, alone or in combination with other therapies (e.g., anti-PD-1). Key readouts include tumor volume, metastasis, survival, and analysis of immune cells in the tumor microenvironment via flow cytometry [3] [5] [4].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These experiments track the concentration of the drug over time in serum and tumors (PK) and measure the downstream biological effects (PD), such as increased levels of intratumoral cGAMP and type I interferon-stimulated genes [3].
  • Structural Biology: Techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography are used to solve the high-resolution structure of ENPP1-inhibitor complexes, revealing whether inhibition occurs at the active site or through an allosteric mechanism [1].

Comparative Mechanism of Action: ENPP1i vs. Checkpoint Inhibitors

The following diagram illustrates the fundamental mechanistic difference between ENPP1 inhibitors and PD-1/PD-L1 inhibitors, which is key to understanding their potential synergistic effect.

As the diagram shows:

  • ENPP1 Inhibitors act on the innate immune system. They work upstream by preventing the degradation of the immune-stimulant cGAMP, leading to STING pathway activation in antigen-presenting cells. This results in the production of interferons and the priming of tumor-fighting T-cells, essentially helping to "heat up" immunologically "cold" tumors [1] [2] [3].
  • Checkpoint Inhibitors (e.g., anti-PD-1) act on the adaptive immune system. They remove the "brakes" on already primed T-cells, allowing them to effectively attack cancer cells [5].

This fundamental difference underpins the strong synergistic effect observed when ENPP1 inhibitors are combined with checkpoint inhibitors in preclinical models, as they target two complementary barriers to anti-tumor immunity [1] [3] [4].

Research Implications and Next Steps

Based on the available information, here are some suggestions for your continued research:

  • Verify the Compound Identifier: "ENPP1-IN-17" may be an internal compound code from a specific pharmaceutical company or research institution that has not yet been published. Searching patent databases or contacting relevant organizations directly might yield more information.
  • Focus on the Broader Landscape: The inhibitors listed in the table above represent the current public-facing landscape of ENPP1-targeting therapies. The data on them, particularly the synergistic effects with checkpoint inhibitors, provides a strong foundation for understanding the potential of this drug class.
  • Consult Primary Literature: For the most detailed and reliable data, I recommend examining the primary research articles cited in the table directly.

References

ENPP1-IN-17 therapeutic index in preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Data on Other ENPP1 Inhibitors

The table below summarizes key inhibitors discussed in the search results. "Therapeutic index" specifically refers to the ratio between the toxic dose and the therapeutic dose; however, the searched literature does not provide this precise ratio. The following data instead reflects robust antitumor efficacy and a favorable safety or tolerability profile in murine models, which are key components of a positive therapeutic index [1] [2] [3].

Inhibitor Name Key Preclinical Efficacy Findings Reported Safety/Tolerability Profile Primary Experimental Models Key Combination Therapies
ISM5939 Robust antitumor efficacy; synergized with anti-PD-1 to suppress tumor growth [2] [3]. Good tolerance; favorable safety profile; no toxic cytokine release or T-cell death [2] [3]. Murine syngeneic models across multiple cancer types [2]. Anti-PD-1/PD-L1, chemotherapy (e.g., DNA-destabilizing agents) [2].
STF-1623/CM-3163 Decreased locoregional failure; reduced MDSCs and M2 macrophages; enhanced DC, CD8+ T cells, and NK cells [1]. Nontoxic, high specificity due to cell-impermeability [1]. Breast cancer models (surgery and radiation) [1]. Radiotherapy [1].
AVA-NP-695 Decreased tumor volume as monotherapy [1]. Oral bioavailability [1]. Breast cancer models [1]. Information not specified in search results.
TXN10128 Synergistic growth inhibition with anti-PD-L1; increased tumor-infiltrating lymphocytes [1]. Orally administered [1]. Preclinical colon cancer model [1]. Anti-PD-L1 [1].

Experimental Protocols for ENPP1 Inhibitor Evaluation

For a comprehensive preclinical assessment of ENPP1 inhibitors like those mentioned, the following methodologies are typically employed:

  • In Vivo Efficacy Studies:

    • Models: Murine syngeneic tumor models are widely used to evaluate antitumor efficacy and immune response across different cancer types [2].
    • Combination Therapy: Inhibitors are frequently tested in combination with immune checkpoint blockade (anti-PD-1/PD-L1) or chemotherapy to assess synergistic effects [1] [2].
    • Endpoint Analysis: Tumor volume measurement and analysis of the tumor immune microenvironment (e.g., via flow cytometry) for immune cell populations like CD8+ T cells, NK cells, MDSCs, and dendritic cells [1].
  • Safety and Tolerability Assessment:

    • In Vivo Monitoring: Studies report on overall animal tolerance and the absence of specific adverse events, such as toxic inflammatory cytokine release [2].
    • Pharmacokinetic (PK) Profiling: Evaluation of oral bioavailability and favorable in vivo PK profiles are used to predict dosing regimens and clinical compliance [1] [3].

ENPP1 Signaling Pathways and Inhibitor Mechanism

The therapeutic effect of ENPP1 inhibitors stems from their dual mechanism within the tumor microenvironment, which can be visualized in the following pathway:

G cluster_0 CD73 Activity TumorDNA Tumor DNA (Cytosolic) cGAS cGAS TumorDNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING Activates ENPP1 ENPP1 cGAMP->ENPP1 Is hydrolyzed by IFN Type I IFN & Cytokines STING->IFN ImmuneActivation Immune Activation (Dendritic Cells, T Cells) IFN->ImmuneActivation ATP Extracellular ATP ATP->ENPP1 Adenosine Immunosuppressive Adenosine Adenosine->ImmuneActivation Suppresses AMP AMP ENPP1->AMP ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 Inhibits CD73 CD73/NT5E AMP->CD73 CD73->Adenosine

This diagram illustrates the two key pathways modulated by ENPP1 inhibition:

  • Boosting the cGAS-STING Pathway: ENPP1 inhibitors block the hydrolysis of immunostimulatory cGAMP, leading to sustained STING activation and potent anti-tumor immunity [1] [2].
  • Attenuating Immunosuppressive Adenosine Production: By inhibiting ENPP1, the conversion of pro-inflammatory ATP to immunosuppressive adenosine (in concert with CD73) is reduced, helping to reverse the immunosuppressive tumor microenvironment [1].

References

ENPP1-IN-17 cross-cancer efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Overview of ENPP1 Inhibitors in Development

The following table consolidates information on several ENPP1 inhibitors reported in recent scientific literature. Please note that "ENPP1-IN-17" is not specifically detailed in the available sources.

Inhibitor Name Type / Key Feature Reported Potency (IC₅₀) Key Characteristics & Experimental Evidence
STF-1623 [1] Small Molecule 0.6 nM (human); 0.4 nM (mouse) [1] Ultralong tumor residence time; synergizes with anti-PD-1 and radiotherapy in multiple syngeneic mouse models (e.g., EMT6, MC38) [1].
ISM5939 [2] Small Molecule (AI-designed) Information not specified in results Orally bioavailable; shows synergy with anti-PD-1 therapy and chemotherapy in murine models; designed for high selectivity [2].
Candidate Antibodies (e.g., 17, 3G12) [3] Monoclonal Antibodies (as basis for ADCs, CAR-Ts, etc.) High affinity (specific values not listed) Developed into Antibody-Drug Conjugates (ADCs) and T-cell engagers; shown to potently kill ENPP1-expressing cells (e.g., HepG2) in vitro [3].

Experimental Models and Protocols for Validation

The efficacy of these inhibitors is typically validated through a combination of in vitro and in vivo studies. Below is a summary of common methodologies cited in the research [1] [3] [2]:

  • In Vitro Models

    • Cell Lines: Experiments are performed on a panel of human and murine cancer cell lines (e.g., hepatoma HepG2, breast cancer EMT6, colon cancer MC38) with varying levels of ENPP1 expression.
    • Binding and Potency Assays: Surface plasmon resonance (SPR) is used to determine binding affinity and dissociation rates. Enzymatic inhibition assays (IC₅₀) measure the compound's ability to block ENPP1's hydrolysis of cGAMP.
  • In Vivo Models

    • Syngeneic Mouse Models: These are the primary models for testing efficacy (e.g., EMT6 breast cancer, MC38 colon adenocarcinoma, 4T1 breast cancer). Mice are inoculated with tumor cells, and inhibitors are administered either as a monotherapy or in combination with other agents.
    • Combination Therapies: A key focus is on combining ENPP1 inhibitors with:
      • Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-PD-L1 antibodies).
      • DNA-Damaging Agents (e.g., chemotherapy).
      • Radiotherapy (Ionizing Radiation).
    • Pharmacokinetics/Pharmacodynamics (PK/PD): Studies measure drug concentration in serum and tumor tissue over time, target engagement (by measuring tumor cGAMP levels), and downstream immune effects (e.g., IFN-γ production).

ENPP1 Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the role of ENPP1 in the tumor microenvironment and how its inhibition activates anti-tumor immunity. The DOT code for generating this diagram is provided below.

G cluster_tumor Tumor Cell cluster_immune Antigen Presenting Cell (APC) CytosolicDNA Cytosolic DNA (Genomic Instability) cGAS cGAS Activation CytosolicDNA->cGAS IntracellularcGAMP cGAMP Production cGAS->IntracellularcGAMP Export cGAMP Export IntracellularcGAMP->Export ExtracellularcGAMP Extracellular cGAMP Export->ExtracellularcGAMP ENPP1 ENPP1 ExtracellularcGAMP->ENPP1 Substrate for Import cGAMP Import ExtracellularcGAMP->Import Stabilized by Inhibitor Hydrolysis cGAMP Hydrolysis ENPP1->Hydrolysis Hydrolysis->Import Reduces available cGAMP STING STING Activation Import->STING TypeIIFN Type I IFN Production STING->TypeIIFN TcellPriming T-cell Priming & Activation TypeIIFN->TcellPriming Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

The corresponding workflow for the key experiments used to validate an ENPP1 inhibitor is outlined in the diagram below.

G Start In Vitro Characterization Step1 Biochemical Assays (IC₅₀, Binding Affinity) Start->Step1 Step2 Cell-Based Assays (cGAMP accumulation, STING reporting) Step1->Step2 Step3 Selectivity Screening (vs. ENPP family & other targets) Step2->Step3 InVivo In Vivo Evaluation Step3->InVivo Step4 PK/PD Studies (Serum/Tumor drug levels, cGAMP) InVivo->Step4 Step5 Monotherapy Efficacy (Tumor growth measurement) Step4->Step5 Step6 Combination Therapy (e.g., with anti-PD-1, Chemo, Radiation) Step5->Step6 End Analysis of Tumor Microenvironment (IFN-γ, T-cell infiltration) Step6->End

How to Proceed with Your Comparison

Since direct data on ENPP1-IN-17 is not available in the current search, I suggest the following steps to gather the information you need:

  • Refine Your Search: The term "ENPP1-IN-17" may be an internal compound code from a specific pharmaceutical company or research institution. Try searching for this exact term on professional scientific databases like PubMed, Google Scholar, or Scopus.
  • Check Patent Filings: Information on early-stage drug candidates is often disclosed in patent applications. Searching the USPTO, WIPO, or EPO patent databases could yield detailed chemical structures and biological data.
  • Consult Specific Sources: The most relevant information for your guide likely resides in the primary research articles for each inhibitor, such as the preprint for STF-1623 [1] or the Nature Communications article for ISM5939 [2].

References

ENPP1-IN-17 biomarker validation for treatment response

Author: Smolecule Technical Support Team. Date: February 2026

ENPP1 as a Biomarker and Therapeutic Target

The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that has emerged as a promising biomarker and therapeutic target in oncology [1] [2]. Its primary function relevant to cancer immunotherapy is the hydrolysis of extracellular cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway [3]. By degrading cGAMP, ENPP1 suppresses this pathway, leading to a weakened anti-tumor immune response. Therefore, inhibiting ENPP1 can enhance natural STING signaling, promoting "immune-hot" tumors that are more susceptible to immunotherapy [3].

The table below summarizes the role of ENPP1 across various cancer types:

Cancer Type ENPP1 Expression Function/Role Associated Genes/Pathways Clinical Correlation
Breast Cancer Upregulated Promotes metastasis, proliferation, EMT [1] Haptoglobin (Hp), Vimentin, E-cadherin, TWIST1 [1] Poor survival, recurrence-free survival [1]
Lung Cancer Upregulated Induces cancer stem cell features, EMT-like phenotypes [1] ABCG2, SOX2, NANOG, TGF-β [1] Increased tumor burden and size [1]
Glioblastoma Upregulated Promotes proliferation, cell cycle progression [1] E2F1 transcription factor [1] Higher WHO tumor grade [1]
Liver Cancer Downregulated Novel lipid metabolism/immune-related biomarker [1] - Poor prognosis [1]
Ovarian Carcinoma Upregulated Promotes proliferation, migration, invasion, EMT [1] Caspase-3, E-cadherin, N-cadherin, PCNA [1] Advanced FIGO stage, chemotherapy sensitivity [1]
Multiple Solid Tumors Upregulated Functions as an innate immune checkpoint [3] cGAS-STING pathway, Type-I Interferon signaling [3] Resistance to standard-of-care treatments [3]

ENPP1 Inhibitor Development

The development of ENPP1 inhibitors is a rapidly advancing field. While detailed data on ENPP1-IN-17 is not public, other candidates illustrate the therapeutic potential and design challenges.

  • ISM5939: This is an orally bioavailable, highly selective ENPP1 inhibitor designed using generative AI [3]. It stabilizes extracellular cGAMP, activating antigen-presenting cells in the tumor microenvironment without causing toxic inflammatory cytokine release. In preclinical models, it synergized effectively with anti-PD-1 therapy and chemotherapy to suppress tumor growth [3].
  • Development Challenges: Previous inhibitor candidates have faced issues like low potency at physiological pH, poor oral bioavailability, and unfavorable pharmacokinetic properties [3].

A Framework for Biomarker Validation

For a candidate like ENPP1-IN-17, validating ENPP1 as a predictive biomarker would involve a structured process to demonstrate its utility in identifying patients most likely to respond to treatment [4]. The diagram below outlines the key stages of this workflow.

cluster_Discovery Discovery Phase cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation Biomarker Discovery Biomarker Discovery Analytical Validation Analytical Validation Biomarker Discovery->Analytical Validation  Defines Assay Clinical Validation Clinical Validation Analytical Validation->Clinical Validation  Reliable Assay Clinical Utility Clinical Utility Clinical Validation->Clinical Utility  Guides Treatment Intended Use Definition Intended Use Definition Retrospective Studies\n(Using Archived Specimens) Retrospective Studies (Using Archived Specimens) Intended Use Definition->Retrospective Studies\n(Using Archived Specimens) Identify Biomarker-Outcome Association Identify Biomarker-Outcome Association Retrospective Studies\n(Using Archived Specimens)->Identify Biomarker-Outcome Association Assay Development Assay Development Determine Sensitivity &\nSpecificity Determine Sensitivity & Specificity Assay Development->Determine Sensitivity &\nSpecificity Establish Reproducibility Establish Reproducibility Determine Sensitivity &\nSpecificity->Establish Reproducibility Prospective Studies Prospective Studies Interaction Test in\nRandomized Trial Interaction Test in Randomized Trial Prospective Studies->Interaction Test in\nRandomized Trial Confirm Predictive Value Confirm Predictive Value Interaction Test in\nRandomized Trial->Confirm Predictive Value

Key Experimental Considerations

When designing experiments for biomarker validation, several key statistical and methodological principles must be adhered to [4]:

  • Intended Use Definition: Clearly pre-specify whether the biomarker (ENPP1) is intended for prognostic (providing information on overall outcome) or predictive (informing response to a specific therapy) purposes. This determines the experimental design [4].
  • Predictive Biomarker Identification: A predictive biomarker must be identified through an interaction test between the treatment and the biomarker in a statistical model, ideally using data from a randomized clinical trial [4].
  • Avoiding Bias: Randomization (to control for batch effects in assays) and blinding (of personnel generating biomarker data to clinical outcomes) are crucial to prevent bias [4].
  • Pre-planned Analysis: The analytical plan, including hypotheses and success criteria, should be finalized before data analysis begins to avoid data-driven, non-reproducible results [4].

References

ENPP1-IN-17 comparison with antibody-based ENPP1 therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of ENPP1-Targeting Therapeutic Modalities

The table below summarizes the key characteristics of different ENPP1-targeting agents for which data was available, including a representative small molecule inhibitor for context.

Therapeutic Modality Example Candidate(s) Mechanism of Action Reported Affinity/Potency Therapeutic Formats / Key Features
Monoclonal Antibodies (IgG) IgG 17, IgG 3G12 [1] [2] Target: ENPP1 extracellular domain. Converts high-affinity Fab to IgG for avidity effects [1]. High-affinity binding (conversion to IgG1 increased binding significantly due to avidity) [1]. Antibody-Drug Conjugates (ADCs), IgG-based Bispecific T-cell Engagers (IbTEs), CAR T-cells [1].
Single-Domain Antibodies (VH) VH27 [3] Allosteric inhibition of cGAMP and ATP hydrolysis [3]. Ki (cGAMP): 130 nM; Ki (ATP): 220 nM [3]. Bispecific fusions (e.g., with anti-PD-L1), engineered immunotherapies [3].
Small Molecule Inhibitors STF-1623 [4] Potent, competitive inhibition of ENPP1 enzymatic activity [4]. IC50 = 0.6 nM (human ENPP1) [4]. Ultralong drug-target residence time in tumors; synergizes with radiotherapy and anti-PD-1 [4].

Detailed Experimental Data and Protocols

Here is a detailed breakdown of the experimental methodologies and key findings for the antibody-based candidates.

Monoclonal Antibodies (IgG 17 & 3G12)

The isolation and characterization of the Fab 17 and 3G12 antibodies are described as follows [1] [2]:

  • Antibody Isolation: Candidates were isolated from large phage-displayed human Fab libraries panned against recombinant ENPP1 protein. The panning involved three rounds with progressively lower antigen concentrations (5 µg, 2.5 µg, and 1.25 µg) [1].
  • Specificity Validation: Binding specificity for ENPP1 over other ENPP family members (ENPP2-7) was confirmed via ELISA [1].
  • Format Conversion & Characterization: Selected Fabs were converted to full IgG1 format. Binding was re-evaluated by ELISA and size-exclusion chromatography confirmed antibody purity and structure [1].
  • Functional Assessment: The IgG antibodies were used to generate several therapeutic modalities:
    • Antibody-Drug Conjugates (ADCs): Conjugated to cytotoxic payloads for targeted delivery.
    • IgG-based Bispecific T-cell Engagers (IbTEs): One arm targets ENPP1, the other engages T-cells via CD3.
    • CAR T-cells: The antibody sequence was used to create chimeric antigen receptors.
    • Potent killing of ENPP1-expressing human hepatoma (HepG2) cells was demonstrated across all three formats [1].
Single-Domain Antibodies (VH27)

The discovery and profiling of the allosteric inhibitor VH27 involved these key steps [3]:

  • Antibody Discovery: A synthetic single-domain VH library was used for phage display. A unique substrate-specific elution with excess ATP was employed to isolate clones that might compete with substrate binding or trap an inactive conformation [3].
  • Affinity Measurement: The binding affinity of bivalent VH-Fc constructs was measured in the single-digit nanomolar range using Biolayer Interferometry (BLI) [3].
  • On-Cell Binding: Confirmed by staining a patient-derived osteosarcoma cell line with high ENPP1 expression (OS384) and an isogenic ENPP1-knockout control [3].
  • Inhibition Kinetics: Enzyme inhibition was characterized using luciferase-based functional assays monitoring ATP or cGAMP hydrolysis. The data showed allosteric inhibition, as Vmax was not reached even at high substrate concentrations [3].
  • Structural Analysis: A 3.2 Å-resolution cryo-EM structure of the VH27-ENPP1 complex was solved, confirming the allosteric binding pose and mechanism [3].
  • Engineering into Formats: The VH domain was successfully engineered into a bispecific fusion protein with an anti-PD-L1 checkpoint inhibitor, demonstrating potent cellular activity [3].

Mechanisms of Action and Experimental Pathways

The following diagrams illustrate the core mechanisms and experimental workflows for these therapeutics.

ENPP1 Signaling and Therapeutic Inhibition

This diagram shows how ENPP1 functions in the tumor microenvironment and how different inhibitors block it.

Antibody Therapeutic Engineering Workflow

This flowchart outlines the general process for developing antibody-based ENPP1 therapeutics.

G Start Library Generation (Phage Display) A1 Panning against ENPP1 Protein Start->A1 A2 Clone Isolation & Screening A1->A2 A3 Fab Characterization (Affinity, Specificity) A2->A3 C1 Substrate Elution (e.g., with ATP) A2->C1 A4 Conversion to IgG A3->A4 A5 Functional Validation (Cell Binding, Killing Assays) A4->A5 B1 IbTE (Bispecific T-cell Engager) A5->B1 B2 CAR T-cell A5->B2 B3 ADC (Antibody-Drug Conjugate) A5->B3 C2 Allosteric Inhibitor Identification C1->C2 C3 Engineer into Bispecific Formats C2->C3

Key Comparative Insights

  • Mechanism Diversity: Antibodies offer diverse mechanisms, from simple targeted delivery (ADCs) and immune cell recruitment (IbTEs, CAR-T) to direct allosteric enzyme inhibition (VH27), which small molecules typically cannot achieve.
  • Therapeutic Flexibility: The antibody backbone is highly engineerable, enabling the creation of multiple therapeutic modalities from a single targeting agent.
  • Specificity and Safety Profile: Biologics like antibodies often have high specificity, which may reduce off-target effects. However, the immune-activating nature of formats like IbTE and CAR-T requires careful management of side effects like cytokine release syndrome.

References

×

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

328.18992602 Da

Monoisotopic Mass

328.18992602 Da

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types